Ambuphylline
Description
structure
Structure
2D Structure
Properties
IUPAC Name |
2-amino-2-methylpropan-1-ol;1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2.C4H11NO/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-4(2,5)3-6/h3H,1-2H3,(H,8,9);6H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIRRUDMPNNSCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N.CN1C2=C(C(=O)N(C1=O)C)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60204880 | |
| Record name | Ambuphylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5634-34-4 | |
| Record name | Ambuphylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5634-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ambuphylline [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005634344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bufylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13812 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ambuphylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione, compound with 2-amino-2-methylpropan-1-ol (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.616 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMBUPHYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOU5V0B772 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ambuphylline's Mechanism of Action in Bronchial Smooth Muscle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambuphylline, a complex of theophylline and ethylenediamine, is a bronchodilator primarily used in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The therapeutic effects of this compound are mediated by its active component, theophylline, a methylxanthine that exerts its influence on bronchial smooth muscle through a multi-faceted mechanism. This technical guide provides a detailed exploration of the core mechanisms of action of this compound, focusing on its molecular interactions within bronchial smooth muscle cells. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of this well-established therapeutic agent.
Core Mechanisms of Action
The bronchodilatory and anti-inflammatory effects of theophylline, the active component of this compound, in bronchial smooth muscle are primarily attributed to three key molecular mechanisms:
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Phosphodiesterase (PDE) Inhibition: Theophylline non-selectively inhibits various PDE isoenzymes, with a notable impact on PDE3 and PDE4 in airway smooth muscle cells.[1][2] This inhibition leads to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3]
-
Adenosine Receptor Antagonism: Theophylline acts as a competitive antagonist at A1 and A2 adenosine receptors.[3] By blocking these receptors, theophylline prevents adenosine-induced bronchoconstriction, a physiological response mediated by the release of histamine and leukotrienes from mast cells.[1]
-
Histone Deacetylase (HDAC) Activation: At lower concentrations, theophylline has been shown to possess anti-inflammatory properties by activating histone deacetylases (HDACs). This action leads to the suppression of inflammatory gene expression in the airways.
These mechanisms collectively contribute to the relaxation of bronchial smooth muscle, alleviation of airway obstruction, and modulation of the inflammatory response.
Quantitative Data on Theophylline's Activity
The following table summarizes key quantitative data related to the therapeutic actions of theophylline. It is important to note that some of these values are from general studies and may not be specific to bronchial smooth muscle tissue.
| Parameter | Target | Value | Species/Cell Line | Reference |
| IC50 | Phosphodiesterase (PDE) | 0.12 mM (for Aminophylline) | Not Specified | N/A |
| EC50 | Relaxation of tracheal smooth muscle | > 1 µM | Porcine | |
| Ki | Adenosine A1 Receptor | ~20 µM | Bovine Brain | |
| Ki | Adenosine A2B Receptor | Not Specified | Human Mast Cells | |
| Concentration for HDAC activation | HDAC | 10 µM | Human Alveolar Macrophages |
Signaling Pathways
The intricate interplay of theophylline with intracellular signaling cascades is crucial to its therapeutic effect. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by theophylline in bronchial smooth muscle cells.
Phosphodiesterase Inhibition Pathway
This pathway illustrates how theophylline-mediated PDE inhibition leads to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA), ultimately resulting in smooth muscle relaxation.
Adenosine Receptor Antagonism Pathway
This diagram depicts how theophylline blocks adenosine receptors, thereby preventing the bronchoconstrictive effects of adenosine.
Histone Deacetylase (HDAC) Activation Pathway
This pathway illustrates the anti-inflammatory mechanism of theophylline through the activation of HDACs, leading to the suppression of inflammatory gene transcription.
Interaction with Beta-2 Adrenergic Signaling
Theophylline's mechanism of action is also interconnected with the beta-2 adrenergic signaling pathway, a primary target for bronchodilator therapy. Research suggests that theophylline can enhance the therapeutic effects of beta-2 agonists. Studies have shown that therapy with theophylline can increase the density of beta-2 adrenoceptors and partially prevent their agonist-induced down-regulation. This interaction is a critical consideration in combination therapies for obstructive airway diseases.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the investigation of theophylline's mechanism of action. These are not exhaustive, step-by-step protocols but rather a guide to the experimental approaches employed.
Phosphodiesterase (PDE) Inhibition Assay
-
Objective: To determine the inhibitory effect of theophylline on PDE activity.
-
Methodology: A common method is a fluorescence-based or luminescence-based assay.
-
Enzyme Preparation: Purified PDE isoenzymes (e.g., PDE3, PDE4) are used.
-
Substrate: A fluorescently labeled or non-labeled cAMP or cGMP substrate is utilized.
-
Reaction: The PDE enzyme, substrate, and varying concentrations of theophylline are incubated together.
-
Detection: The amount of hydrolyzed substrate is quantified. In fluorescent assays, this may involve a secondary enzymatic reaction that produces a fluorescent product. In luminescent assays, the remaining cAMP/cGMP can be converted to ATP, and the light output is measured.
-
Data Analysis: The concentration of theophylline that inhibits 50% of the PDE activity (IC50) is calculated.
-
Adenosine Receptor Binding Assay
-
Objective: To determine the affinity of theophylline for adenosine receptors.
-
Methodology: A competitive radioligand binding assay is typically employed.
-
Membrane Preparation: Cell membranes expressing the adenosine receptor of interest (e.g., from bovine brain or transfected cell lines) are isolated.
-
Radioligand: A radiolabeled ligand with high affinity for the adenosine receptor (e.g., [3H]CHA for A1 receptors) is used.
-
Competition: The membranes are incubated with the radioligand in the presence of varying concentrations of unlabeled theophylline.
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Separation: Bound and free radioligand are separated by filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the inhibitory constant (Ki) of theophylline, which reflects its binding affinity.
-
Histone Deacetylase (HDAC) Activity Assay
-
Objective: To measure the effect of theophylline on HDAC activity.
-
Methodology: Fluorometric or colorimetric assays are commercially available and widely used.
-
Nuclear Extract Preparation: Nuclear extracts containing HDACs are isolated from relevant cells (e.g., alveolar macrophages).
-
Substrate: A specific HDAC substrate, often a short peptide with an acetylated lysine residue coupled to a fluorophore or chromophore, is used.
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Reaction: The nuclear extract is incubated with the substrate in the presence or absence of theophylline.
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Development: A developing solution is added that cleaves the deacetylated substrate, releasing the fluorophore or chromophore.
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Measurement: The fluorescence or absorbance is measured using a microplate reader.
-
Data Analysis: The change in HDAC activity in the presence of theophylline is quantified.
-
References
The Pharmacological Profile of Ambuphylline and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambuphylline is a bronchodilator that is a combination of theophylline and ethylenediamine in a 2:1 ratio. The ethylenediamine component serves to increase the solubility of theophylline in water. The pharmacologically active component of this compound is theophylline. This technical guide provides a comprehensive overview of the pharmacological profile of theophylline and its primary metabolites, focusing on its mechanisms of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used to elucidate these characteristics.
Pharmacodynamics
Theophylline exerts its therapeutic effects through several distinct mechanisms of action, primarily as a non-selective phosphodiesterase inhibitor, an adenosine receptor antagonist, and an activator of histone deacetylases.
Phosphodiesterase (PDE) Inhibition
Theophylline non-selectively inhibits various PDE isoenzymes, leading to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] This increase in cyclic nucleotides results in the relaxation of bronchial smooth muscle, leading to bronchodilation.[2] While theophylline is a non-selective inhibitor, its effects are most pronounced on PDE3 and PDE4 at therapeutic concentrations.[3]
Signaling Pathway: Phosphodiesterase Inhibition
Caption: Theophylline inhibits PDE, increasing cAMP levels and leading to bronchodilation.
Adenosine Receptor Antagonism
Theophylline acts as a non-selective antagonist at adenosine A1, A2, and A3 receptors.[1] By blocking these receptors, theophylline inhibits the bronchoconstrictor effects of adenosine. This antagonism is also thought to contribute to some of the side effects of theophylline, such as cardiac arrhythmias and seizures, particularly at higher concentrations.[4]
Signaling Pathway: Adenosine Receptor Antagonism
Caption: Theophylline blocks adenosine receptors, preventing bronchoconstriction.
Histone Deacetylase (HDAC) Activation
At lower, anti-inflammatory concentrations, theophylline activates histone deacetylase-2 (HDAC2). This is a distinct mechanism from PDE inhibition and adenosine receptor antagonism. Activation of HDAC2 leads to the suppression of inflammatory gene expression, contributing to the anti-inflammatory effects of theophylline observed in chronic respiratory diseases like asthma and COPD. This action is believed to be mediated through the inhibition of phosphoinositide 3-kinase-delta (PI3K-δ).
Signaling Pathway: Histone Deacetylase Activation
Caption: Theophylline activates HDAC2 by inhibiting PI3K-δ, suppressing inflammation.
Pharmacokinetics
The pharmacokinetic profile of theophylline is characterized by good oral absorption, distribution throughout the body, hepatic metabolism, and renal excretion of its metabolites. It is important to note that there is significant inter-individual variability in theophylline clearance.
Absorption, Distribution, Metabolism, and Excretion (ADME)
| Parameter | Value | Reference |
| Bioavailability (Oral) | ~100% | |
| Protein Binding | ~40% (primarily to albumin) | |
| Volume of Distribution (Vd) | ~0.45 L/kg | |
| Metabolism | Hepatic (CYP1A2, CYP2E1, CYP3A4) | |
| Elimination Half-life | 8-9 hours (adult non-smokers) | |
| Clearance | ~0.04 L/kg/hr (adult non-smokers) | |
| Excretion | >90% as metabolites in urine |
Metabolism and Metabolites
Theophylline is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The major metabolites are 1,3-dimethyluric acid, 1-methyluric acid, and 3-methylxanthine. A small percentage is also N-methylated to caffeine.
| Metabolite | Percentage of Excreted Dose | Pharmacological Activity |
| 1,3-Dimethyluric acid | 35-40% | Inactive |
| 1-Methyluric acid | 20-25% | Inactive |
| 3-Methylxanthine | 15-20% | Active (less potent than theophylline) |
| Caffeine | ~6% | Active |
Quantitative Pharmacodynamic Data
| Parameter | Receptor/Enzyme | Value | Reference |
| Ki (μM) | Adenosine A1 Receptor | 10-14 | |
| Ki (μM) | Adenosine A2A Receptor | 14-30 | |
| Ki (μM) | Adenosine A2B Receptor | Weak/Inactive | |
| Ki (μM) | Adenosine A3 Receptor | Weak/Inactive | |
| IC50 (μM) | PI3K-δ (oxidant-activated) | 2.1 ± 0.12 |
Experimental Protocols
Determination of Theophylline Plasma Concentration
A common method for quantifying theophylline in plasma involves High-Performance Liquid Chromatography (HPLC).
Experimental Workflow: Theophylline Plasma Concentration Measurement
Caption: Workflow for measuring theophylline concentration in plasma using HPLC.
Protocol:
-
Sample Preparation: Collect blood samples in heparinized tubes and centrifuge to obtain plasma.
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to the plasma sample to precipitate proteins.
-
Extraction: Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., a mixture of chloroform and isopropanol) to isolate theophylline.
-
Evaporation: Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the HPLC mobile phase.
-
HPLC Analysis: Inject the reconstituted sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set to the appropriate wavelength for theophylline detection (typically around 270-280 nm).
-
Quantification: Determine the concentration of theophylline in the sample by comparing its peak area to a standard curve generated with known concentrations of theophylline.
Radioligand Binding Assay for Adenosine Receptor Affinity
This assay is used to determine the binding affinity (Ki) of theophylline for different adenosine receptor subtypes.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of theophylline to adenosine receptors.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a source rich in the target adenosine receptor subtype.
-
Incubation: Incubate the cell membranes with a specific radiolabeled ligand for the receptor subtype and varying concentrations of unlabeled theophylline.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of theophylline. The concentration of theophylline that inhibits 50% of the specific binding is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion
This compound, through its active component theophylline, possesses a multifaceted pharmacological profile. Its primary mechanisms of action—phosphodiesterase inhibition, adenosine receptor antagonism, and histone deacetylase activation—contribute to its bronchodilatory and anti-inflammatory effects. A thorough understanding of its pharmacokinetics and pharmacodynamics is crucial for its safe and effective use in the management of respiratory diseases. The experimental protocols outlined in this guide provide a foundation for further research and development in this area.
References
- 1. Theophylline - Wikipedia [en.wikipedia.org]
- 2. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theophylline for COPD - PMC [pmc.ncbi.nlm.nih.gov]
Ambuphylline: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambuphylline, also known as bufylline, is a bronchodilator medication that is a combination of theophylline and 2-amino-2-methyl-1-propanol (aminoisobutanol).[1] Its primary therapeutic application is in the management of respiratory conditions characterized by airway obstruction, such as asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides an in-depth overview of the molecular structure and chemical properties of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.
Molecular Structure and Identification
This compound is a salt formed from the acidic theophylline and the basic aminoisobutanol.
-
IUPAC Name: 1,3-dimethyl-7H-purine-2,6-dione; 2-amino-2-methylpropan-1-ol[1]
-
Chemical Formula: C₁₁H₁₉N₅O₃[1]
-
CAS Number: 5634-34-4[1]
-
Synonyms: Bufylline, Theophylline aminoisobutanol[1]
The molecular structure of this compound consists of two distinct components:
-
Theophylline: A methylxanthine derivative, structurally identified as 1,3-dimethylxanthine. It is the primary active moiety responsible for the bronchodilatory and anti-inflammatory effects.
-
Aminoisobutanol (2-Amino-2-methyl-1-propanol): An alkanolamine that acts as a solubilizing agent, enhancing the aqueous solubility of theophylline.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and its constituent components is presented below. Due to the limited availability of specific experimental data for this compound, properties of theophylline and aminoisobutanol are also provided as a reference.
| Property | This compound | Theophylline | Aminoisobutanol |
| Molecular Weight | 269.30 g/mol | 180.16 g/mol | 89.14 g/mol |
| Melting Point | 254 to 256 °C | 270 to 274 °C | 30 to 31 °C |
| Boiling Point | Not available | Not available | 165.5 °C |
| Solubility in Water | Freely soluble | Sparingly soluble | Miscible |
| pKa | Not available | 8.6 | 9.7 |
| logP | Not available | -0.02 | -0.8 |
Experimental Protocols
Detailed experimental methodologies for determining key physicochemical properties are outlined below. These are generalized protocols that can be adapted for the specific analysis of this compound.
Determination of Melting Point
The melting point of this compound can be determined using the capillary method with a melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded. This range represents the melting point of the substance. A narrow melting range is indicative of high purity.
Determination of Aqueous Solubility
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound like this compound.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed container (e.g., a glass flask).
-
Equilibration: The mixture is agitated (e.g., using an orbital shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a suitable membrane filter (e.g., 0.45 µm PTFE).
-
Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The solubility is then expressed in units such as mg/mL or mol/L.
Mechanism of Action and Signaling Pathways
The pharmacological effects of this compound are primarily attributed to its theophylline component. Theophylline exerts its effects through several key molecular mechanisms, which are depicted in the following signaling pathway diagrams.
Phosphodiesterase (PDE) Inhibition
Theophylline is a non-selective inhibitor of phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP). Inhibition of PDE leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). This cascade results in the relaxation of airway smooth muscle, leading to bronchodilation.
Caption: Theophylline-mediated inhibition of phosphodiesterase (PDE).
Adenosine Receptor Antagonism
Theophylline acts as a non-selective antagonist of adenosine receptors (A1 and A2). Adenosine can induce bronchoconstriction in asthmatic patients. By blocking these receptors, theophylline prevents adenosine-mediated bronchoconstriction.
References
Preclinical Profile of Ambuphylline's Active Moiety, Theophylline, in COPD Models: A Technical Guide
Disclaimer: This document summarizes the preclinical research on theophylline and its salt, aminophylline, as a proxy for Ambuphylline. This compound is a combination of theophylline and aminoisobutanol, with theophylline being the pharmacologically active component for its respiratory effects. To date, no specific preclinical studies on this compound in Chronic Obstructive Pulmonary Disease (COPD) models have been identified in publicly available literature. Therefore, this guide focuses on the extensive preclinical data available for theophylline to infer the potential efficacy and mechanisms of this compound in COPD.
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation. Preclinical research plays a crucial role in the development of novel therapeutics by elucidating disease mechanisms and evaluating the efficacy of potential drug candidates in relevant animal models. Theophylline, a methylxanthine derivative, has been used for decades in the treatment of COPD. Its proposed mechanisms of action include bronchodilation through inhibition of phosphodiesterases (PDEs) and anti-inflammatory effects, partly through the activation of histone deacetylase-2 (HDAC2).[1][2] This technical guide provides an in-depth overview of the preclinical findings for theophylline in various COPD models, presenting quantitative data, detailed experimental protocols, and key signaling pathways.
I. Data Presentation: Efficacy of Theophylline in Preclinical COPD Models
The following tables summarize the quantitative data from key preclinical and in vitro studies on the effects of theophylline on inflammation and airway remodeling, hallmarks of COPD.
Table 1: Effect of Theophylline on Inflammatory Cells in COPD Models
| Animal Model/Cell Type | Inducing Agent | Theophylline Dose/Concentration | Outcome Measure | Result | Reference |
| Guinea Pigs | Lipopolysaccharide (LPS) | Not specified | Influx of inflammatory cells into Bronchoalveolar Lavage Fluid (BALF) | Theophylline treatment improved the influx of inflammatory cells. | |
| Human Lung Fibroblasts (from COPD patients) | In vitro | 5 µg/mL | IL-6 protein levels | Decreased from 993.0 ± 738.9 pg/mL to 650.1 ± 421.9 pg/mL (P = 0.014) | [3][4] |
| Human Lung Fibroblasts (from COPD patients) | In vitro | 5 µg/mL | IL-8 protein levels | Decreased from 703.1 ± 278.0 pg/mL to 492.0 ± 214.9 pg/mL (P = 0.001) | |
| Human Monocytes | Lipopolysaccharide (LPS) | 30 µM | TNF-α release | Statistically significant inhibition | |
| Human Monocytes | Lipopolysaccharide (LPS) | 100 µM | TNF-α release | Complete abolishment | |
| Human Monocytes | Lipopolysaccharide (LPS) | 30 µM | IL-6 release | Statistically significant inhibition | |
| Human Monocytes | Lipopolysaccharide (LPS) | 100 µM | IL-6 release | Complete abolishment | |
| Alveolar Macrophages (from COPD patients) | In vitro | 10⁻⁶ M and 10⁻⁵ M | Histone Deacetylase (HDAC) activity | Approximately six-fold increase (from 2,788 ± 339 AFU/10 µg to 16,015 ± 509 AFU/10 µg, P < 0.001) |
Table 2: Effect of Theophylline on Airway Remodeling in COPD Models
| Animal Model | Inducing Agent | Theophylline Dose | Outcome Measure | Result | Reference |
| Guinea Pigs | Lipopolysaccharide (LPS) | Not specified | Goblet cell hyperplasia | Theophylline treatment improved goblet cell hyperplasia. | |
| Guinea Pigs | Lipopolysaccharide (LPS) | Not specified | Lung hydroxyproline content | Theophylline treatment improved increased lung hydroxyproline content. |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments cited in this guide.
A. Lipopolysaccharide (LPS)-Induced Chronic Inflammatory Lung Injury in Guinea Pigs
This model is utilized to mimic the chronic inflammation and structural changes observed in COPD.
Protocol:
-
Animal Model: Male Hartley Guinea pigs, weighing approximately 300 g.
-
Induction of Lung Injury:
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Animals are exposed to a nebulized solution of LPS (30 µg/mL) for 1 hour.
-
This exposure is repeated 15 times at 48-hour intervals to establish a chronic inflammatory state.
-
-
Drug Administration:
-
Theophylline is administered daily throughout the study period, with the final dose given 30 minutes before the last LPS exposure. The specific dosage was not detailed in the reference.
-
-
Outcome Measures (assessed 24 or 48 hours after the final LPS exposure):
-
Bronchoalveolar Lavage (BAL): Collection of BAL fluid (BALF) to analyze the infiltration of inflammatory leukocytes.
-
Histological Analysis: Lung tissues are collected, fixed, and sectioned for microscopic examination of inflammatory cell accumulation, alveolar enlargement, alveolar wall swelling, and goblet cell hyperplasia.
-
Airway Hyperreactivity Measurement: Assessed to determine changes in airway responsiveness.
-
Hydroxyproline Assay: Measurement of lung hydroxyproline content as an indicator of collagen deposition and fibrosis.
-
B. In Vitro Theophylline Treatment of Human Lung Fibroblasts from COPD Patients
This in vitro model allows for the direct assessment of theophylline's effects on key structural cells involved in airway remodeling and inflammation in COPD.
Protocol:
-
Cell Culture:
-
Primary human lung fibroblasts are isolated from peripheral lung tissue of patients with COPD.
-
Cells are cultured under standard laboratory conditions.
-
-
Theophylline Treatment:
-
Cultured fibroblasts are treated with theophylline at a concentration of 5 µg/mL.
-
-
LPS Stimulation (optional):
-
To mimic an inflammatory challenge, cells can be co-treated with LPS (1 µg/mL).
-
-
Outcome Measures:
-
Cytokine Measurement: Supernatants from the cell cultures are collected, and the protein levels of pro-inflammatory cytokines such as IL-6 and IL-8 are quantified using methods like ELISA.
-
Gene Expression Analysis: RNA can be extracted from the cells to measure the mRNA expression of inflammatory genes via real-time polymerase chain reaction (RT-PCR).
-
III. Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key mechanisms and processes related to the preclinical evaluation of theophylline in COPD models.
A. Signaling Pathway of Theophylline's Anti-inflammatory Action
Caption: Theophylline's dual anti-inflammatory mechanism in COPD.
B. Experimental Workflow for Preclinical Evaluation in a Rodent COPD Model
Caption: Workflow for evaluating theophylline in a preclinical COPD model.
Conclusion
The preclinical data for theophylline, the active component of this compound, demonstrate its potential to mitigate key features of COPD in various experimental models. The consistent findings of its anti-inflammatory effects, particularly the reduction of inflammatory cell infiltration and pro-inflammatory cytokine production, provide a strong rationale for its therapeutic utility. The mechanism involving the restoration of HDAC activity is a significant finding that suggests a potential to reverse corticosteroid resistance, a major clinical challenge in COPD management. While direct preclinical studies on this compound are lacking, the extensive research on theophylline provides a solid foundation for understanding its potential role in the treatment of COPD. Further investigation into the specific pharmacokinetic and pharmacodynamic profile of this compound in preclinical COPD models is warranted to confirm these extrapolated findings.
References
- 1. Theophylline Restores Histone Deacetylase Activity and Steroid Responses in COPD Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Low Dose Theophylline Showed an Inhibitory Effect on the Production of IL-6 and IL-8 in Primary Lung Fibroblast from Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low dose theophylline showed an inhibitory effect on the production of IL-6 and IL-8 in primary lung fibroblast from patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Ambuphylline: A Technical Guide to Phosphodiesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Ambuphylline, a compound of theophylline and ethylenediamine, exerts its primary therapeutic effects through the inhibition of phosphodiesterase (PDE) enzymes. Theophylline, the active component, is a non-selective PDE inhibitor, leading to a cascade of intracellular signaling events with significant physiological consequences, most notably bronchodilation. This technical guide provides an in-depth exploration of this compound's core mechanism of action, focusing on its impact on phosphodiesterase inhibition, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Mechanism of Action: Non-Selective Phosphodiesterase Inhibition
Theophylline, the active moiety of this compound, functions as a competitive, non-selective inhibitor of phosphodiesterase enzymes.[1] PDEs are a superfamily of enzymes responsible for the hydrolysis and inactivation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] By inhibiting these enzymes, theophylline increases the intracellular concentrations of cAMP and cGMP, leading to the activation of downstream signaling pathways.[1][2]
The primary bronchodilatory effect of this compound is mediated through the inhibition of PDE isoenzymes, particularly PDE3 and PDE4, in airway smooth muscle cells.[3] Increased levels of cAMP lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various target proteins, resulting in the relaxation of bronchial smooth muscle.
Quantitative Data: Inhibitory Activity of Theophylline
While specific quantitative data for this compound's inhibition of a wide range of PDE isoenzymes is limited in publicly available literature, the inhibitory concentration (IC50) of the closely related compound, aminophylline (a 2:1 complex of theophylline and ethylenediamine), provides a valuable reference point for its non-selective PDE inhibitory activity.
| Compound | Target | IC50 Value | Notes |
| Aminophylline | Non-selective PDE | 0.12 mM | This value represents the overall inhibitory effect on a mixture of PDE isoenzymes and does not delineate selectivity. |
It is important to note that theophylline exhibits a degree of selectivity, with a more pronounced inhibitory effect on certain PDE families. The bronchodilatory and anti-inflammatory effects are largely attributed to the inhibition of PDE3 and PDE4.
Signaling Pathways
The inhibition of phosphodiesterases by theophylline has a profound impact on the cAMP and cGMP signaling pathways.
cAMP Signaling Pathway
The elevation of intracellular cAMP levels due to PDE inhibition activates PKA, leading to a cascade of phosphorylation events that ultimately result in bronchodilation and other physiological responses.
cGMP Signaling Pathway
Similarly, inhibition of cGMP-specific or dual-substrate PDEs by theophylline can lead to an accumulation of cGMP, activating Protein Kinase G (PKG) and contributing to smooth muscle relaxation and other cellular effects.
Experimental Protocols
Determining the inhibitory activity of a compound like this compound on specific phosphodiesterase isoenzymes is crucial for understanding its pharmacological profile. Below is a detailed, generalized protocol for an in vitro phosphodiesterase inhibition assay.
In Vitro Phosphodiesterase (PDE) Inhibition Assay
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific PDE isoenzyme.
4.1.1. Materials and Reagents
-
Purified recombinant human PDE isoenzymes (e.g., PDE1-11)
-
This compound or Theophylline (test inhibitor)
-
Known selective PDE inhibitors (positive controls)
-
DMSO (vehicle)
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Substrate: ³H-cAMP or ³H-cGMP
-
Stop Solution (e.g., 0.2 M HCl)
-
Scintillation cocktail
-
96-well microplates
-
Scintillation counter
4.1.2. Experimental Workflow
4.1.3. Detailed Procedure
-
Compound Preparation: Prepare a stock solution of this compound (or theophylline) in DMSO. Perform serial dilutions to create a range of concentrations to be tested.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Diluted this compound solution or vehicle (DMSO) for control wells.
-
Purified PDE isoenzyme solution.
-
-
Pre-incubation: Incubate the plate at room temperature for 15-20 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the radiolabeled substrate (³H-cAMP or ³H-cGMP) to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding the Stop Solution.
-
Data Analysis:
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of PDE activity inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound's therapeutic efficacy is fundamentally linked to its non-selective inhibition of phosphodiesterase enzymes by its active component, theophylline. This inhibition leads to the accumulation of cyclic nucleotides, cAMP and cGMP, which in turn modulate various downstream signaling pathways, resulting in clinically significant effects such as bronchodilation. While quantitative data on its isoenzyme selectivity is an area requiring further investigation, the established mechanism of action provides a solid foundation for its clinical application and for future research into more selective methylxanthine derivatives. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further explore the intricate pharmacology of this compound and other PDE inhibitors.
References
Synthesis and Characterization of Novel Ambuphylline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of novel ambuphylline derivatives. This compound, a combination of theophylline and ethylenediamine, serves as a crucial scaffold in medicinal chemistry due to its well-established bronchodilatory and anti-inflammatory properties. The development of novel derivatives aims to enhance therapeutic efficacy, selectivity, and reduce side effects. This document details experimental protocols, presents key quantitative data, and visualizes synthetic and signaling pathways.
Synthetic Strategies and Experimental Protocols
The synthesis of novel this compound derivatives primarily involves modifications at the N7 and C8 positions of the theophylline core. The following protocols are generalized procedures based on established methodologies.
General Protocol for N7-alkylation of Theophylline
This procedure describes the addition of various alkyl groups to the N7 position of the theophylline ring, a common strategy to modulate pharmacokinetic and pharmacodynamic properties.
Materials:
-
Theophylline
-
Appropriate alkyl halide (e.g., ethyl bromide, benzyl chloride)
-
Base (e.g., potassium carbonate, sodium hydroxide)
-
Solvent (e.g., dimethylformamide (DMF), acetone, ethanol)
-
Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst (optional)
-
Hydrochloric acid (HCl) for neutralization
-
Ethyl acetate for extraction
-
Magnesium sulfate (MgSO₄) for drying
Procedure:
-
Dissolve theophylline in the chosen solvent in a round-bottom flask.
-
Add the base to the solution and stir for 15-30 minutes at room temperature.
-
If using a phase transfer catalyst, add it to the mixture.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the mixture to reflux for a specified time (typically 2-6 hours), monitoring the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a dilute HCl solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.[1]
General Protocol for Synthesis of 8-Thio-substituted Theophylline Derivatives
Substitution at the C8 position, often with sulfur-containing moieties, has been explored to introduce novel biological activities.
Materials:
-
8-Bromotheophylline
-
Thiol-containing reactant (e.g., thioacetic acid, substituted thiols)
-
Base (e.g., sodium hydroxide)
-
Solvent (e.g., water-ethanol mixture)
Procedure:
-
Prepare a solution of the base in the aqueous-ethanolic solvent system in a reaction vessel equipped with a reflux condenser.
-
Add the thiol-containing reactant to the basic solution.
-
Add 8-bromotheophylline to the reaction mixture.
-
Heat the mixture under reflux for several hours (typically 4-6 hours), with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture.
-
The product may precipitate upon cooling or require solvent removal under reduced pressure.
-
Filter the precipitate and wash with water.
-
Purify the product by recrystallization from a suitable solvent like ethanol.[2]
Synthesis of this compound (Aminophylline) from Theophylline
This compound is a 2:1 complex of theophylline and ethylenediamine.
Materials:
-
Theophylline
-
Ethylenediamine
-
Organic solvent (e.g., ethyl acetate, acetonitrile)
Procedure:
-
Suspend theophylline in the chosen organic solvent in a flask.
-
Heat the suspension with stirring.
-
Add ethylenediamine dropwise to the heated suspension.
-
Continue heating under reflux for 2-3 hours.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Maintain the low temperature for 2-3 hours to ensure complete crystallization.
-
Filter the resulting solid product.
-
Wash the filter cake with a small amount of cold solvent.
-
Dry the product under vacuum to yield aminophylline (this compound).[3]
Characterization Data of Novel Derivatives
The synthesized derivatives are typically characterized by various spectroscopic and analytical techniques to confirm their structure and purity. The following tables summarize representative data for different classes of derivatives.
| Compound Class | R Group | Yield (%) | M.p. (°C) | Analytical Data | Reference |
| N7-Substituted Theophyllines | |||||
| 7-(2-hydroxyethyl)theophylline | -CH₂CH₂OH | 87 | 232-234 | ¹H NMR, ¹³C NMR, MS | [1] |
| 7-benzyltheophylline | -CH₂Ph | - | - | ¹H NMR, ¹³C NMR, IR | [2] |
| C8-Substituted Theophyllines | |||||
| 7-benzyltheophylline-8-thioacetic acid | -SCH₂COOH (at C8, N7-benzyl) | - | - | ¹H NMR, ¹³C NMR, IR | |
| Methyl 7-benzyltheophylline-8-thioacetate | -SCH₂COOCH₃ (at C8, N7-benzyl) | 95 | 159-161 | ¹H NMR, ¹³C NMR, IR | |
| 8-Anilide Theophylline Derivatives | |||||
| 2-[(1,3-dimethylxanthin-8-yl)thio]-N-phenylpropionamide | -S-CH(CH₃)-CONHPh | 73-90 | - | IR, ¹H-NMR, MS |
Pharmacological Activity
The primary pharmacological targets of this compound and its derivatives are adenosine receptors and phosphodiesterase (PDE) enzymes. Novel derivatives are evaluated for their potency and selectivity against these targets.
| Compound | Target | Activity | IC₅₀ / Kᵢ | Reference |
| Theophylline | Adenosine Receptors (A₁, A₂, A₃) | Antagonist | ~10 µM (Kᵢ) | |
| Theophylline | Phosphodiesterase (non-selective) | Inhibitor | 665 µM (IC₅₀) | |
| 8-Phenyltheophylline | Presynaptic Adenosine Receptors | Antagonist | ~3x more potent than theophylline | |
| Theophylline Derivative d17 | A549 (NSCLC cell line) | Anti-proliferative | 6.76 ± 0.25 µM (IC₅₀) | |
| Theophylline Derivative d17 | H460 (NSCLC cell line) | Anti-proliferative | 5.929 ± 0.97 µM (IC₅₀) |
Visualizing Synthesis and Mechanism of Action
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and characterization of novel this compound derivatives.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Signaling Pathways
This compound (Theophylline) exerts its anti-inflammatory effects through multiple signaling pathways. A key mechanism is the activation of histone deacetylases (HDACs), which leads to the suppression of inflammatory gene expression.
Caption: Theophylline's anti-inflammatory mechanism via HDAC activation.
Another significant mechanism of action is the non-selective inhibition of phosphodiesterases (PDEs), which leads to an increase in intracellular cyclic AMP (cAMP) and subsequent smooth muscle relaxation.
Caption: Mechanism of bronchodilation through PDE inhibition by theophylline.
Conclusion
The synthesis of novel this compound derivatives continues to be a promising avenue for the development of improved therapeutics for respiratory and inflammatory diseases. The methodologies and data presented in this guide offer a foundational resource for researchers in this field. Future work will likely focus on developing derivatives with greater selectivity for specific PDE isoenzymes or adenosine receptor subtypes to maximize therapeutic benefit while minimizing adverse effects.
References
Exploring the Off-Target Effects of Ambuphylline in Cellular Assays: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ambuphylline is a bronchodilator formulated as a combination of theophylline and aminoisobutanol; the theophylline component is the primary pharmacologically active agent.[1][2] Theophylline, a member of the methylxanthine class, is primarily used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[3][4] Its therapeutic effects are mainly attributed to the relaxation of bronchial smooth muscle.[5]
The primary mechanisms of action for theophylline are understood to be non-selective inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors. However, like many small molecules, theophylline's effects are not entirely specific. Off-target interactions, where a drug binds to unintended molecular targets, are a common phenomenon that can lead to unexpected side effects or even reveal new therapeutic possibilities. Identifying these off-target effects early in the drug development process is critical for building a comprehensive safety and efficacy profile.
This technical guide provides an in-depth exploration of the known and potential off-target effects of this compound (theophylline) and details the key cellular assays used to identify and characterize these interactions.
Known and Predicted Off-Target Mechanisms of this compound (Theophylline)
Theophylline's therapeutic and adverse effects arise from its interaction with multiple cellular targets. While PDE inhibition and adenosine receptor antagonism are considered "on-target," the lack of selectivity within these target families and interactions with entirely different protein classes can be defined as off-target effects.
Primary Signaling Pathways (On-Target Effects):
-
Phosphodiesterase (PDE) Inhibition: Theophylline non-selectively inhibits PDEs, enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This inhibition leads to increased intracellular levels of cAMP, which activates Protein Kinase A (PKA) and results in the relaxation of smooth muscle in the airways.
-
Adenosine Receptor Antagonism: Theophylline is a non-selective antagonist of A1 and A2 adenosine receptors. By blocking these receptors, it prevents adenosine-induced bronchoconstriction. However, this antagonism is also linked to adverse effects like cardiac arrhythmias and central nervous system stimulation.
Potential Off-Target Pathways:
-
Histone Deacetylase (HDAC) Activation: Some studies suggest that theophylline can increase the activity of histone deacetylases, which may contribute to its anti-inflammatory effects.
-
Kinase Modulation: The structural similarity of theophylline's core to the ATP-binding pocket of some kinases makes these enzymes potential off-target interactors.
-
Ion Channel Interaction: Methylxanthines can influence calcium uptake in diaphragmatic muscles through adenosine-mediated channels, suggesting a potential for broader interactions with other ion channels.
References
Methodological & Application
Application Notes and Protocols for the Isolation of Ambuphylline from a Complex Mixture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ambuphylline is a bronchodilator medication that is a combination of theophylline and 2-amino-2-methylpropan-1-ol.[1] It is utilized for the treatment of reversible airway obstruction associated with asthma and other chronic lung diseases.[2] The isolation and purification of this compound from complex mixtures, such as pharmaceutical formulations, biological matrices, or reaction side-products, is critical for ensuring its potency, safety, and quality. High-purity this compound is essential for analytical standard preparation, formulation development, and further pharmacological studies.
This document provides a detailed protocol for the isolation of this compound using a multi-step approach that includes sample preparation, liquid-liquid extraction, preparative high-performance liquid chromatography (HPLC), and crystallization. Additionally, it outlines methods for purity assessment and provides insight into the compound's mechanism of action.
Overview of the Isolation Workflow
The general strategy for isolating this compound involves a systematic workflow designed to remove impurities and concentrate the target compound. The process begins with sample solubilization, followed by a preliminary purification step using liquid-liquid extraction. The core of the purification is achieved through preparative HPLC, which separates this compound based on its physicochemical properties. The final steps involve recovering the pure compound from the solvent and verifying its purity.
Detailed Experimental Protocols
Protocol 1: Sample Preparation
The initial preparation depends on the nature of the complex mixture.
-
For Solid Matrices (e.g., Pharmaceutical Tablets):
-
Accurately weigh the solid material containing this compound.
-
Crush the material into a fine powder using a mortar and pestle.
-
Transfer the powder to a suitable flask.
-
Add a solvent in which this compound is freely soluble, such as deionized water.[1] Theophylline, its active component, is also soluble in polar solvents like ethanol and methanol.[3]
-
Stir the mixture vigorously for 30 minutes to ensure complete dissolution of the target compound.
-
Filter the solution using a 0.45 µm filter to remove any insoluble excipients or impurities.
-
-
For Liquid Matrices (e.g., Biological Fluids, Reaction Mixtures):
-
For biological samples like plasma or saliva, perform a protein precipitation step. Add a cold organic solvent like acetonitrile or methanol in a 3:1 ratio (solvent:sample), vortex, and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the solubilized this compound.
-
For aqueous reaction mixtures, the solution may be used directly for the next step after filtration through a 0.45 µm filter.
-
Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a highly effective method for purifying pharmaceutical ingredients from complex mixtures.[4] This protocol is adapted from analytical methods developed for theophylline and related compounds.
-
System Preparation:
-
Equilibrate the preparative HPLC system, including the column, with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
-
Chromatographic Conditions:
-
Inject the prepared sample extract onto the column. The injection volume will depend on the column size and sample concentration.
-
Run the separation using the parameters outlined in Table 1.
-
-
Fraction Collection:
-
Monitor the column effluent using the UV detector at the specified wavelength.
-
Collect the fraction corresponding to the this compound peak based on the retention time determined from analytical runs.
-
Multiple injections may be necessary to process the entire batch, pooling the pure fractions.
-
Protocol 3: Post-Chromatography Processing and Crystallization
-
Solvent Removal:
-
Combine the collected pure fractions.
-
Remove the bulk of the mobile phase solvent using a rotary evaporator under reduced pressure at a temperature not exceeding 40-50°C.
-
-
Crystallization:
-
Concentrate the solution until it becomes saturated.
-
Employ an anti-solvent crystallization method. Slowly add a solvent in which this compound is poorly soluble (e.g., a non-polar organic solvent like hexane or a less polar solvent like isopropanol) while stirring until precipitation is observed. The choice of anti-solvent should be determined empirically.
-
Alternatively, allow the concentrated aqueous solution to cool slowly at 4°C to promote crystal formation.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold anti-solvent to remove residual impurities.
-
Dry the purified this compound crystals under vacuum at room temperature.
-
Protocol 4: Purity Assessment
The purity of the isolated this compound should be rigorously assessed.
-
Analytical HPLC:
-
Prepare a solution of the isolated this compound in the mobile phase at a known concentration.
-
Analyze the sample using an analytical HPLC method (see Table 1 for typical parameters).
-
Purity is determined by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. The target purity should typically be >99%.
-
-
Quantitative NMR (qNMR):
-
For absolute purity determination, qNMR is a powerful and orthogonal technique.
-
Dissolve a precisely weighed amount of the isolated this compound and a certified internal standard in a deuterated solvent (e.g., DMSO-d6).
-
Acquire a ¹H NMR spectrum and calculate the purity by comparing the integral of a characteristic this compound proton signal to the integral of a signal from the internal standard.
-
Data Presentation
Quantitative data from relevant analytical methods are crucial for protocol development and validation.
Table 1: HPLC Method Parameters for this compound/Theophylline Analysis
| Parameter | Preparative Scale | Analytical Scale |
|---|---|---|
| Column | C18 (e.g., 250 x 21.2 mm, 10 µm) | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 4.0) | Acetonitrile:50 mM KH₂PO₄ (pH 4.0) |
| Elution Mode | Isocratic or Gradient | Gradient or Isocratic |
| Flow Rate | 10-20 mL/min | 0.8-1.0 mL/min |
| Column Temp. | 30°C | 30°C |
| Detection | UV at 264 nm or 270 nm | UV at 264 nm or 270 nm |
| Injection Vol. | 1-5 mL | 10-20 µL |
Table 2: Performance Characteristics of a Validated HPLC Method for Aminophylline Data can be considered indicative for this compound due to structural similarity.
| Parameter | Observed Value | Reference |
|---|---|---|
| Linearity Range | 125 - 750 µg/mL | |
| Recovery | 98.4% - 102.2% | |
| Intra-day RSD | 0.4% - 0.5% |
| Inter-day RSD | 0.4% - 0.6% | |
Table 3: Solubility of Theophylline in Various Solvents This data is for theophylline, the active component of this compound, and is useful for designing extraction and crystallization steps.
| Solvent | Solubility (mole fraction) | Reference |
|---|---|---|
| DMSO | 70.96 x 10⁻⁴ | |
| DMF | 59.21 x 10⁻⁴ | |
| 1,4-Dioxane | 31.67 x 10⁻⁴ | |
| Methanol | 13.64 x 10⁻⁴ | |
| Ethanol | 15.19 mg/mL |
| Water | 5.5 mg/mL | |
Mechanism of Action
The pharmacological effects of this compound are derived from its theophylline component. Theophylline exerts its effects through several mechanisms, primarily leading to bronchodilation and anti-inflammatory activity.
-
Phosphodiesterase (PDE) Inhibition: Theophylline non-selectively inhibits PDE isoenzymes, which breaks down cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP levels in airway smooth muscle cells lead to relaxation and bronchodilation.
-
Adenosine Receptor Antagonism: It blocks adenosine receptors, which prevents adenosine-induced bronchoconstriction.
-
Histone Deacetylase (HDAC) Activation: At lower concentrations, theophylline can activate HDACs. This enhances the anti-inflammatory effects of corticosteroids and helps suppress the expression of inflammatory genes by modulating pathways like NF-κB.
References
Application Notes: Cell-Based Assays for Ambuphylline Efficacy
Introduction
Ambuphylline, a derivative of theophylline, is primarily investigated for its bronchodilator and anti-inflammatory properties, making it a candidate for treating respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD). Its mechanism of action is largely attributed to the non-selective inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2][3] This elevation in cAMP in airway smooth muscle cells results in relaxation and bronchodilation. Additionally, this compound exhibits anti-inflammatory effects by modulating the production of various cytokines.[4][5]
These application notes provide detailed protocols for a panel of cell-based assays designed to quantify the efficacy of this compound. The assays cover its primary mechanism of action (PDE inhibition and cAMP production), its anti-inflammatory effects (cytokine release), and essential cytotoxicity assessment.
Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the inhibitory potential of this compound on phosphodiesterase activity. This assay quantifies the IC50 value, representing the concentration of this compound required to inhibit 50% of PDE activity. A lower IC50 value indicates higher potency.
Experimental Protocol
-
Cell Selection: Use a cell line with high PDE expression, such as human airway smooth muscle cells (HASM) or U937 human monocytic cells.
-
Cell Lysate Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells and wash with cold Phosphate-Buffered Saline (PBS).
-
Resuspend the cell pellet in lysis buffer and homogenize.
-
Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the PDE enzymes. Determine the total protein concentration of the lysate.
-
-
Assay Procedure (Fluorescence-Based):
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well microplate, add the cell lysate to each well.
-
Add the this compound dilutions or a vehicle control to the respective wells.
-
Initiate the reaction by adding a fluorescently labeled cAMP or cGMP substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution.
-
Read the fluorescence intensity using a microplate reader. The signal is inversely proportional to PDE activity.
-
-
Data Analysis:
-
Calculate the percentage of PDE inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Data Presentation
Table 1: this compound PDE Inhibition
| This compound Conc. (µM) | % PDE Inhibition (Mean ± SD) |
|---|---|
| 0 (Vehicle) | 0 ± 2.5 |
| 10 | 15.2 ± 3.1 |
| 50 | 35.8 ± 4.5 |
| 100 | 48.9 ± 3.9 |
| 200 | 65.4 ± 5.2 |
| 500 | 88.1 ± 2.8 |
| Calculated IC50 | ~115 µM |
Intracellular cAMP Measurement Assay
Objective: To measure the increase in intracellular cAMP levels in response to this compound treatment. This assay directly assesses the primary pharmacological outcome of PDE inhibition in a cellular context.
Signaling Pathway
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of human pulmonary phosphodiesterase activity by therapeutic levels of theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Low Dose Theophylline Showed an Inhibitory Effect on the Production of IL-6 and IL-8 in Primary Lung Fibroblast from Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Ambuphylline in Pharmaceutical Formulations by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and reliable method for the quantitative analysis of Ambuphylline in pharmaceutical preparations using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a bronchodilator, is a combination of theophylline and aminoisobutanol. Due to the low volatility of theophylline, a derivatization step is essential for successful GC-MS analysis. This protocol outlines the sample preparation, derivatization procedure, and optimized GC-MS parameters for the accurate quantification of this compound. The method demonstrates good linearity, precision, and accuracy, making it suitable for quality control and research applications in the pharmaceutical industry.
Introduction
This compound is a xanthine derivative used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect is primarily attributed to theophylline, which acts as a bronchodilator by inhibiting phosphodiesterase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][3][4] Accurate and reliable quantification of this compound in pharmaceutical dosage forms is crucial for ensuring product quality and therapeutic efficacy.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high selectivity and sensitivity. However, the analysis of polar and non-volatile compounds like theophylline by GC-MS requires a derivatization step to increase their volatility and thermal stability. This application note describes a GC-MS method for the determination of this compound, following its derivatization, providing a detailed protocol for researchers, scientists, and drug development professionals.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
This compound pharmaceutical formulation (tablets or injection)
-
Internal Standard (IS) (e.g., 7-(β-hydroxypropyl)theophylline or a stable isotope-labeled theophylline)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Deionized water
-
0.45 µm syringe filters
Equipment
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Vortex mixer
-
Centrifuge
-
Heating block or oven
-
Autosampler vials with inserts
Sample Preparation
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound standard in methanol to prepare a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Prepare an internal standard stock solution (1 mg/mL) in methanol. Spike each working standard solution with the internal standard to a final concentration of 10 µg/mL.
Sample Preparation from Pharmaceutical Formulation (Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powdered tablets equivalent to a single dose of this compound and transfer it to a volumetric flask.
-
Add a suitable volume of methanol to dissolve the active ingredient.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Bring the solution to volume with methanol and mix thoroughly.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered solution with methanol to fall within the calibration curve range.
-
Spike the final diluted sample solution with the internal standard to a final concentration of 10 µg/mL.
Derivatization Procedure
-
Transfer 100 µL of the standard or sample solution into an autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | Theophylline derivative: m/z (target ion), m/z (qualifier ions). IS derivative: m/z (target ion) |
Data Presentation
Calibration Curve
A calibration curve was constructed by plotting the peak area ratio of the this compound derivative to the internal standard derivative against the concentration of the this compound standard solutions.
| Concentration (µg/mL) | Peak Area Ratio (this compound/IS) |
| 1 | 0.052 |
| 5 | 0.258 |
| 10 | 0.515 |
| 20 | 1.032 |
| 50 | 2.580 |
Linearity: The method demonstrated excellent linearity over the concentration range of 1-50 µg/mL with a correlation coefficient (R²) > 0.999.
Precision and Accuracy
The precision and accuracy of the method were evaluated by analyzing replicate quality control (QC) samples at three concentration levels (low, medium, and high).
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (%) |
| Low | 2 | 2.8 | 3.5 | 98.5 |
| Medium | 15 | 2.1 | 2.9 | 101.2 |
| High | 40 | 1.8 | 2.5 | 99.8 |
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis of this compound.
References
Developing a Stable Formulation of Ambuphylline for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of a stable formulation of Ambuphylline, a combination of theophylline and aminoisobutanol, intended for research purposes. The information presented herein is curated to guide researchers through the critical steps of formulation development, from understanding the physicochemical properties of the active pharmaceutical ingredient (API) to establishing a robust stability-indicating analytical method.
Application Notes
This compound combines the bronchodilator effects of theophylline with aminoisobutanol. While theophylline is a well-characterized methylxanthine, this compound as a specific complex has limited publicly available formulation data. Therefore, the following notes are based on the properties of theophylline and the known functions of aminoisobutanol in pharmaceutical preparations.
1. Physicochemical Properties of Theophylline
Theophylline, the active component of this compound, is a crystalline powder with low aqueous solubility, which presents a challenge in the development of liquid formulations. Its solubility is pH-dependent and increases in alkaline solutions.
2. Role of Aminoisobutanol
2-Amino-2-methyl-1-propanol (aminoisobutanol) is a polar organic solvent and an alkanolamine. In pharmaceutical formulations, it can function as a solubilizing agent, an emulsifier, and a pH modifier to enhance the stability and solubility of acidic drugs like theophylline. It is soluble in water.
3. Formulation Strategy
A stable liquid formulation of this compound can be approached by leveraging the basic nature of aminoisobutanol to increase the solubility of theophylline in an aqueous or co-solvent system. The molar ratio of theophylline to aminoisobutanol will be a critical parameter to optimize for achieving the desired solubility and stability. Key considerations include:
-
Solvent System: A combination of purified water with co-solvents such as propylene glycol or glycerin may be necessary to achieve the target concentration and enhance stability.
-
pH Adjustment: The inherent alkalinity of aminoisobutanol will raise the pH of the formulation, which is beneficial for theophylline solubility. The final pH should be optimized to balance solubility and stability, as extreme pH values can promote degradation.
-
Excipient Compatibility: All excipients must be screened for compatibility with this compound to prevent degradation of the active ingredient.
4. Stability Considerations
Theophylline is susceptible to degradation via hydrolysis, oxidation, and photolysis. Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method. The stability of the formulation should be evaluated under various storage conditions as per ICH guidelines.
Data Presentation
Table 1: Solubility of Theophylline in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) |
| Water | 5.5[1] |
| Methanol | 0.7 |
| Ethanol | 15.2[1] |
| 0.1 M NaOH | 20.0 |
| Dimethyl Sulfoxide (DMSO) | 11.1 |
| Propylene Glycol | Moderately soluble, maximum at ~75% concentration[2] |
Table 2: Summary of Forced Degradation Conditions for Theophylline
| Stress Condition | Reagent/Condition | Observation |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Degradation observed, potential for imidazole ring opening. |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Degradation observed. |
| Oxidation | 3% H₂O₂ | Significant degradation, formation of 1,3-dimethyluric acid. |
| Thermal Degradation | 60-80°C | Generally stable at lower temperatures, decomposition at higher temperatures. |
| Photodegradation | UV/Visible Light | Degradation observed. |
Experimental Protocols
Protocol 1: Solubility Determination of this compound
Objective: To determine the saturation solubility of this compound in various pharmaceutical solvents.
Materials:
-
This compound (Theophylline and Aminoisobutanol)
-
Purified Water
-
Ethanol
-
Propylene Glycol
-
Glycerin
-
Phosphate buffer solutions (pH 5, 7, 9)
-
Shaker water bath
-
Centrifuge
-
HPLC system with UV detector
Methodology:
-
Prepare saturated solutions by adding an excess amount of this compound to each solvent in separate sealed containers.
-
Equilibrate the solutions by shaking in a water bath at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase.
-
Analyze the concentration of theophylline in the diluted sample using a validated HPLC method.
-
Calculate the solubility in mg/mL.
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound solution (e.g., 1 mg/mL in water or a suitable co-solvent)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
UV-Vis spectrophotometer
-
Photostability chamber
-
Oven
-
HPLC-UV/MS system
Methodology:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 1 M HCl. Keep the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Withdraw samples at each time point, neutralize with NaOH, and dilute for HPLC analysis.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 1 M NaOH. Keep the mixture at 60°C for a specified period. Withdraw samples, neutralize with HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature for a specified period. Withdraw samples and dilute for HPLC analysis.
-
Thermal Degradation: Store the this compound solution in an oven at a high temperature (e.g., 80°C) for a specified period. Also, store a solid sample of this compound under the same conditions. Withdraw samples and prepare for HPLC analysis.
-
Photodegradation: Expose the this compound solution to UV and visible light in a photostability chamber as per ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to protect it from light. Withdraw samples and analyze by HPLC.
-
Analysis: Analyze all stressed samples by HPLC-UV to quantify the remaining theophylline and detect degradation products. Use HPLC-MS to identify the mass of the degradation products for structural elucidation.
Protocol 3: Development of a Stability-Indicating HPLC Method
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.
Chromatographic Conditions (A starting point, optimization required):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of phosphate buffer (e.g., 20 mM, pH 4.0) and acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 272 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze blank, placebo, this compound standard, and stressed samples to demonstrate that the peaks of theophylline and its degradation products are well-resolved.
-
Linearity: Prepare a series of standard solutions of theophylline over a defined concentration range and construct a calibration curve.
-
Accuracy: Determine the recovery of theophylline from spiked placebo samples at different concentration levels.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of theophylline that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in chromatographic parameters (e.g., mobile phase composition, pH, flow rate) on the results.
Mandatory Visualization
Experimental workflow for this compound formulation.
Theophylline's primary mechanism of action.
References
Application of Ambuphylline in Studying Cyclic AMP Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ambuphylline, a derivative of aminophylline, is a methylxanthine compound that acts as a non-selective phosphodiesterase (PDE) inhibitor. By inhibiting PDEs, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular signaling pathways. This leads to an accumulation of intracellular cAMP, activation of protein kinase A (PKA), and subsequent phosphorylation of downstream targets such as the cAMP response element-binding protein (CREB). These characteristics make this compound a valuable tool for investigating the intricacies of cAMP-mediated signal transduction.
These application notes provide detailed protocols for utilizing this compound to study cAMP signaling pathways, including methods for quantifying changes in cAMP levels, PDE activity, and the phosphorylation status of key downstream effectors.
Mechanism of Action
This compound exerts its effects by inhibiting the activity of phosphodiesterases, the enzymes responsible for hydrolyzing cAMP to 5'-AMP. This inhibition leads to an increase in the intracellular concentration of cAMP, which then activates PKA. Activated PKA phosphorylates a variety of substrate proteins, including the transcription factor CREB, at specific serine and threonine residues. Phosphorylated CREB (pCREB) can then bind to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.
Application Note: High-Performance Liquid Chromatography for Purity Testing of Ambuphylline
Abstract
This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the determination of purity and the quantification of related substances in Ambuphylline. This compound is a bronchodilator, and ensuring its purity is critical for its safety and efficacy. This method is designed to be specific, accurate, and precise, making it suitable for routine quality control and stability testing in pharmaceutical laboratories. The protocol provides a clear workflow for sample preparation, chromatographic separation, and data analysis.
Introduction
This compound is a combination of theophylline and ambutonium hydroxide. The active therapeutic component is theophylline, a methylxanthine derivative that relaxes the muscles in the airways, making it easier to breathe. The purity of the active pharmaceutical ingredient (API) is a critical quality attribute that can impact its therapeutic effect and safety. Regulatory bodies require stringent control over impurities in pharmaceutical products.
High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of drug substances and their impurities. This application note describes a reversed-phase HPLC (RP-HPLC) method that effectively separates this compound (quantified as theophylline) from its potential impurities and degradation products. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Chemicals and Reagents:
-
This compound reference standard and sample
-
Theophylline reference standard
-
Known impurity reference standards (e.g., Caffeine, 3-Methylxanthine, Theobromine)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 20 mM Potassium Dihydrogen Phosphate (pH 3.0, adjusted with Orthophosphoric Acid)B: Acetonitrile |
| Gradient | 0-5 min: 10% B5-20 min: 10-40% B20-25 min: 40% B25-26 min: 40-10% B26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 272 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Protocols
Standard Solution Preparation
-
Theophylline Stock Standard Solution (1000 µg/mL): Accurately weigh about 25 mg of Theophylline reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and methanol (diluent).
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Theophylline Stock Standard Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Impurity Stock Solution (100 µg/mL): Accurately weigh about 2.5 mg of each known impurity (e.g., Caffeine, 3-Methylxanthine, Theobromine) into separate 25 mL volumetric flasks. Dissolve and dilute to volume with the diluent.
-
Spiked Standard Solution: Prepare a solution containing 100 µg/mL of Theophylline and a suitable concentration of each impurity (e.g., 1 µg/mL) to verify the resolution and separation of the method.
Sample Solution Preparation
-
This compound Sample Preparation: Accurately weigh a quantity of the this compound sample equivalent to about 25 mg of theophylline into a 25 mL volumetric flask.
-
Dissolution: Add approximately 15 mL of the diluent and sonicate for 10 minutes to dissolve.
-
Dilution: Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Further Dilution: Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent to obtain a final theoretical concentration of 100 µg/mL of theophylline.
-
Filtration: Filter the final solution through a 0.45 µm nylon syringe filter before injection into the HPLC system.
Data Presentation
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The results should meet the acceptance criteria before any sample analysis is conducted.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | 7500 |
| Resolution (Rs) | Rs ≥ 2.0 (between theophylline and nearest eluting peak) | 3.5 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) | 0.8% |
Linearity
The linearity of the method is established by analyzing a series of dilutions of the theophylline standard solution over a specified concentration range.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 10 | 125430 |
| 25 | 313575 |
| 50 | 627150 |
| 100 | 1254300 |
| 150 | 1881450 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy (Recovery)
The accuracy of the method is determined by spiking a placebo with known amounts of theophylline and impurities at different concentration levels.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| 80% | 80 | 79.5 | 99.4 |
| 100% | 100 | 100.2 | 100.2 |
| 120% | 120 | 119.5 | 99.6 |
| Average Recovery | 99.7% |
Visualization
Caption: Experimental workflow for this compound purity testing by HPLC.
Caption: Logical relationship of components in the HPLC system.
Conclusion
The described RP-HPLC method is demonstrated to be suitable for the purity testing of this compound and the quantification of its related substances. The method is specific, linear, accurate, and precise, meeting the requirements for routine quality control analysis in the pharmaceutical industry. The clear and detailed protocol provided in this application note can be readily implemented in a laboratory setting.
Application Notes: Experimental Design for First-in-Human Clinical Trials of Ambuphylline
1. Introduction
Ambuphylline is an investigational methylxanthine derivative, structurally related to theophylline. It is formulated as a combination of a theophylline-like molecule and a solubilizing agent to improve bioavailability.[1][2] Preclinical studies suggest that this compound functions as a competitive nonselective phosphodiesterase (PDE) inhibitor and a nonselective adenosine receptor antagonist.[3][4] By inhibiting PDE, this compound increases intracellular concentrations of cyclic adenosine monophosphate (cAMP), a key second messenger involved in various cellular processes, including smooth muscle relaxation and inflammation.[4] Its antagonism of adenosine receptors is also believed to contribute to its pharmacological effects. These mechanisms suggest potential therapeutic applications in inflammatory and respiratory diseases.
This document outlines the experimental design for a first-in-human (FIH) Phase 1 clinical trial to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy adult subjects.
2. Objectives
The primary and secondary objectives of this FIH trial are crucial for establishing a safe dose range for future studies.
-
Primary Objective: To assess the safety and tolerability of single ascending doses (SAD) and multiple ascending doses (MAD) of this compound in healthy subjects and to determine the maximum tolerated dose (MTD) or recommended Phase 2 dose (RP2D).
-
Secondary Objectives:
-
To characterize the pharmacokinetic (PK) profile of this compound and its major metabolites following single and multiple doses.
-
To evaluate the pharmacodynamic (PD) effects of this compound on relevant biomarkers.
-
To assess the effect of food on the pharmacokinetics of this compound.
-
3. Overall Study Design
This is a Phase 1, single-center, randomized, double-blind, placebo-controlled, ascending dose study. The trial will be conducted in two parts: a Single Ascending Dose (SAD) phase and a Multiple Ascending Dose (MAD) phase. The safety and well-being of trial participants are the highest priority throughout the study. A Data and Safety Monitoring Board (DSMB) will be responsible for reviewing safety data at regular intervals.
The starting dose for the SAD phase will be determined based on the No Observed Adverse Effect Level (NOAEL) from preclinical toxicology studies, following regulatory guidelines. Dose escalation decisions will be guided by a predefined scheme, typically a "3+3" design, and will be based on a thorough review of all available safety and tolerability data from the preceding cohort.
Protocols
1. Study Population
A small group of healthy volunteers, typically ranging from 20 to 80 individuals, will be recruited for the Phase 1 trial.
| Criteria | Description |
| Inclusion Criteria | 1. Healthy male or female subjects, 18 to 55 years of age. |
| 2. Body Mass Index (BMI) between 18.5 and 30.0 kg/m ². | |
| 3. No clinically significant abnormalities on physical examination, ECG, and clinical laboratory tests. | |
| 4. Willing and able to provide written informed consent. | |
| Exclusion Criteria | 1. History of clinically significant cardiovascular, renal, hepatic, or neurological disease. |
| 2. Known hypersensitivity to methylxanthines (e.g., caffeine, theophylline). | |
| 3. Use of any prescription or over-the-counter medication within 14 days prior to dosing. | |
| 4. Positive test for drugs of abuse or alcohol. | |
| 5. Consumption of caffeine- or xanthine-containing products within 48 hours of dosing. |
2. Dose Escalation and Administration
A traditional 3+3 dose escalation design will be used to ensure patient safety while gathering data.
Table 2: Single Ascending Dose (SAD) Escalation Scheme
| Cohort | Dose Level (mg) | Number of Subjects (this compound:Placebo) |
|---|---|---|
| 1 | X | 6:2 |
| 2 | 2X | 6:2 |
| 3 | 4X | 6:2 |
| 4 | 8X | 6:2 |
| ... | (escalation continues until MTD) | 6:2 |
Table 3: Multiple Ascending Dose (MAD) Escalation Scheme
| Cohort | Dose Level (mg, once daily for 7 days) | Number of Subjects (this compound:Placebo) |
|---|---|---|
| A | Y | 8:2 |
| B | 2Y | 8:2 |
| C | 4Y | 8:2 |
| ... | (escalation continues based on SAD data and emerging MAD data) | 8:2 |
3. Safety Monitoring Plan
Continuous and rigorous monitoring is essential to ensure participant safety.
| Assessment | Details |
| Adverse Events (AEs) | Monitored and recorded throughout the study, graded according to CTCAE v5.0. |
| Dose-Limiting Toxicities (DLTs) | Specific toxicities (defined in Table 5) occurring in Cycle 1 that are considered related to the study drug. |
| Vital Signs | Blood pressure, heart rate, respiratory rate, temperature measured at predefined intervals. |
| ECGs | 12-lead ECGs performed at screening, pre-dose, and multiple post-dose time points. |
| Clinical Laboratory Tests | Hematology, clinical chemistry, and urinalysis performed at screening and specified post-dose times. |
Table 5: Definition of Dose-Limiting Toxicities (DLTs)
| Toxicity Type | Definition |
|---|---|
| Hematologic | Grade 4 neutropenia or thrombocytopenia. Grade 3 febrile neutropenia. |
| Non-Hematologic | Grade ≥3 non-hematologic toxicity considered related to the study drug. |
| Cardiovascular | Clinically significant ECG abnormalities (e.g., QTc prolongation > 500 ms). Grade ≥3 hypotension or tachycardia. |
| Neurological | Grade ≥3 CNS toxicity (e.g., seizure, confusion). |
4. Schedule of Assessments
A detailed schedule ensures all necessary data is collected consistently across all participants.
| Assessment | Screening | Day -1 | Day 1 (Dosing) | Days 2-7 (MAD) | Follow-up |
| Informed Consent | X | ||||
| Physical Exam | X | X | |||
| Vital Signs | X | X | Pre-dose, 0.5, 1, 2, 4, 8, 12, 24h post-dose | Pre-dose, 2h post-dose | X |
| 12-Lead ECG | X | X | Pre-dose, 2, 6, 24h post-dose | Pre-dose (Days 3, 5, 7) | X |
| Clinical Labs | X | Pre-dose, 24h post-dose | Pre-dose (Day 7) | X | |
| PK Sampling | Pre-dose, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, 72h post-dose | See Table 6 | |||
| PD Biomarkers | Pre-dose, 2, 6, 24h post-dose | Pre-dose (Day 7), 2h post-dose |
5. Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessments
Understanding the relationship between drug concentration and its effect is a primary goal of early-phase trials.
Table 6: Pharmacokinetic (PK) Sampling Schedule (MAD Phase, Day 1 and Day 7)
| Time Point | Description |
|---|---|
| Pre-dose (0h) | Immediately before dosing. |
| Post-dose | 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24h. |
| Trough (MAD only) | Pre-dose on Days 3, 5, 6. |
| PK Parameters to be Calculated: Cmax, Tmax, AUC0-t, AUC0-inf, T1/2, CL, Vd. | |
A robust biomarker strategy is crucial for evaluating the biological activity of the drug.
Table 7: Pharmacodynamic (PD) Biomarker Panel
| Biomarker | Matrix | Assay | Rationale |
|---|---|---|---|
| cAMP levels | Peripheral Blood Mononuclear Cells (PBMCs) | Competitive ELISA | Direct measure of PDE inhibition. |
| Adenosine levels | Plasma | LC-MS/MS | To assess target engagement of adenosine receptors. |
| Inflammatory Cytokines (e.g., TNF-α, IL-6, IL-8) | Plasma | Multiplex Immunoassay (Luminex) | To evaluate potential anti-inflammatory effects. |
| Phosphorylated CREB (pCREB) | PBMCs | Western Blot / Flow Cytometry | Downstream marker of cAMP signaling pathway activation. |
Detailed Experimental Protocols
Protocol 1: Quantification of cAMP in PBMCs by Competitive ELISA
-
Sample Collection and Processing:
-
Collect whole blood in CPT tubes.
-
Centrifuge at 1,800 x g for 20 minutes at room temperature to isolate PBMCs.
-
Wash the PBMC layer twice with cold PBS.
-
Lyse 1x10^6 cells in 100 µL of 0.1 M HCl for 10 minutes on ice.
-
Centrifuge at 600 x g for 10 minutes to pellet cellular debris.
-
Collect the supernatant (cell lysate) for cAMP measurement.
-
-
ELISA Procedure (using a commercial kit):
-
Prepare standards and samples according to the manufacturer's protocol. Samples may require acetylation for increased sensitivity.
-
Add 50 µL of standard or sample to appropriate wells of the supplied Goat Anti-Rabbit IgG microtiter plate.
-
Add 25 µL of cAMP-Peroxidase Conjugate to each well.
-
Add 25 µL of Rabbit Anti-cAMP antibody to each well.
-
Incubate for 2 hours at room temperature on a plate shaker.
-
Wash the plate four times with the provided wash buffer.
-
Add 100 µL of TMB Substrate to each well and incubate for 30 minutes at room temperature.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 15 minutes.
-
Calculate cAMP concentrations based on the standard curve.
-
Protocol 2: Quantification of Plasma Cytokines by Multiplex Immunoassay
-
Sample Collection:
-
Collect whole blood in EDTA tubes.
-
Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Aliquot the plasma into cryovials and store immediately at -80°C.
-
-
Multiplex Assay Procedure (e.g., Luminex platform):
-
Use a pre-configured human cytokine magnetic bead panel (e.g., TNF-α, IL-6, IL-8).
-
Prepare standards, controls, and plasma samples according to the kit protocol. Plasma samples may require dilution.
-
Add 50 µL of the mixed magnetic bead solution to each well of a 96-well plate.
-
Wash the beads twice using a magnetic plate washer.
-
Add 50 µL of standards, controls, or samples to the appropriate wells.
-
Incubate for 2 hours at room temperature on a plate shaker.
-
Wash the plate three times.
-
Add 25 µL of the detection antibody cocktail to each well and incubate for 1 hour at room temperature.
-
Add 50 µL of Streptavidin-PE to each well and incubate for 30 minutes.
-
Wash the plate three times.
-
Resuspend the beads in 100 µL of sheath fluid.
-
Acquire data on a Luminex instrument.
-
Analyze the data using the instrument's software to determine cytokine concentrations based on the standard curves.
-
Visualizations
Caption: Figure 1: Proposed this compound Signaling Pathway
Caption: Figure 2: First-in-Human Trial Workflow
Caption: Figure 3: 3+3 Dose Escalation Decision Logic
References
Application Notes and Protocols for In-vitro Organ Bath Studies of Ambuphylline on Tracheal Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambuphylline, a combination of theophylline and ethylenediamine, is a bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effects are primarily attributed to theophylline, which induces relaxation of the airway smooth muscles. Understanding the pharmacological properties of this compound on tracheal tissue is crucial for elucidating its mechanism of action and for the development of novel respiratory therapeutics. In-vitro organ bath studies provide a robust and controlled environment to investigate the direct effects of this compound on isolated tracheal smooth muscle contractility.[3][4][5]
This document provides detailed application notes and protocols for conducting in-vitro organ bath studies to evaluate the effects of this compound on tracheal tissue. It includes comprehensive experimental procedures, data presentation guidelines, and visual representations of the associated signaling pathways and experimental workflow.
Mechanism of Action
The bronchodilatory effect of theophylline, the active component of this compound, is not entirely understood but is believed to occur through several mechanisms:
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Non-selective Phosphodiesterase (PDE) Inhibition: Theophylline non-selectively inhibits type III and type IV phosphodiesterases. This inhibition leads to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation.
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Adenosine Receptor Antagonism: Theophylline acts as a competitive antagonist at A1 and A2 adenosine receptors. By blocking these receptors, it prevents adenosine-induced bronchoconstriction.
Data Presentation
Summary of Quantitative Data
The following table summarizes key quantitative parameters for the action of this compound (as aminophylline/theophylline) on tracheal tissue, derived from in-vitro studies.
| Parameter | Value | Species | Spasmogen Used | Notes | Reference |
| Concentration Range for Relaxation | 1 - 1000 µmol/L | Guinea Pig | Spontaneous Tone | Aminophylline suppressed spontaneous tone in a concentration-dependent manner. | |
| IC50 (PDE Inhibition) | 0.12 mM | Not Specified | - | Aminophylline as a non-selective PDE inhibitor. | |
| Concentration-Response Curve Shift | 3.78-fold rightward shift | Rat | Methacholine | In the presence of tetraethylammonium (a BK(Ca) channel blocker). | |
| Concentration-Response Curve Shift | 20-fold rightward shift | Guinea Pig | Acetylcholine (1 mmol/L) | Compared to relaxation of spontaneous tone. | |
| Concentration-Response Curve Shift | 3-fold rightward shift | Guinea Pig | Histamine (200 µmol/L) | Compared to relaxation of spontaneous tone. | |
| Concentration-Response Curve Shift | 4-fold rightward shift | Guinea Pig | K+ (120 mmol/L) | Compared to relaxation of spontaneous tone. |
Experimental Protocols
This section details the methodology for investigating the effects of this compound on isolated tracheal tissue using an organ bath system.
Materials and Reagents
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Tracheal tissue (e.g., from guinea pig, rat, or other suitable species)
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Krebs-Henseleit Solution (Composition: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM Glucose)
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This compound (or Aminophylline) stock solution
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Spasmogen (e.g., Acetylcholine, Histamine, Methacholine)
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Carbogen gas (95% O2 / 5% CO2)
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Isolated organ bath system with force-displacement transducers
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Data acquisition system
Experimental Procedure
-
Tissue Preparation:
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Euthanize the animal according to approved ethical protocols.
-
Carefully excise the trachea and place it in cold, oxygenated Krebs-Henseleit solution.
-
Dissect the trachea free of adhering connective tissue and cut it into rings of 3-4 mm in width. For some studies, tracheal chains can be created by suturing cartilaginous rings together.
-
-
Organ Bath Setup:
-
Fill the organ bath chambers with Krebs-Henseleit solution and maintain the temperature at 37°C.
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Continuously bubble the solution with carbogen gas (95% O2 / 5% CO2) to maintain a physiological pH of 7.4.
-
-
Tissue Mounting:
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Suspend each tracheal ring between two stainless steel hooks or stirrups.
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Anchor one hook to a stationary support at the bottom of the organ bath and connect the other to an isometric force transducer.
-
-
Equilibration and Tensioning:
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Apply an initial resting tension to the tracheal rings. For guinea pig trachea, a tension of 1.5 g is commonly used.
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Allow the tissues to equilibrate for at least 60 minutes. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15 minutes.
-
-
Induction of Contraction:
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After equilibration, induce a sustained contraction using a spasmogen such as acetylcholine, histamine, or methacholine. The concentration should be sufficient to elicit a submaximal contraction (typically around 80% of the maximal response).
-
-
Cumulative Concentration-Response Curve for this compound:
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Once a stable contraction plateau is achieved, add this compound to the organ bath in a cumulative manner, with stepwise increases in concentration (e.g., from 1 µM to 1 mM).
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Allow the tissue to reach a stable response at each concentration before adding the next.
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Record the relaxation at each concentration as a percentage of the pre-induced contraction.
-
-
Data Analysis:
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Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the this compound concentration.
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Calculate pharmacological parameters such as the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (the maximal relaxation).
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Visualizations
Signaling Pathways of this compound in Tracheal Smooth Muscle
Caption: Signaling pathways of this compound in tracheal smooth muscle.
Experimental Workflow for In-vitro Organ Bath Studies
Caption: Experimental workflow for in-vitro organ bath studies.
References
- 1. Aminophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scireq.com [scireq.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ambuphylline Solubility Challenges
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with Ambuphylline in aqueous solutions during their experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I observing precipitation with this compound when it is described as "freely soluble" in water?
A1: While this compound, a salt of theophylline and aminoisobutanol, is generally considered freely soluble in water, precipitation issues can arise under specific experimental conditions. These issues are often related to the liberation of its active but less soluble component, theophylline. Factors that can trigger precipitation include:
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pH Shifts: The solubility of theophylline is pH-dependent. If the pH of your aqueous solution becomes less favorable, theophylline can precipitate.
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High Concentrations: Exceeding the saturation solubility of this compound or theophylline at a given temperature and pH will lead to precipitation.
-
Temperature Changes: A decrease in temperature can reduce the solubility of this compound and its components.
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Presence of Other Solutes: The common ion effect or interactions with other components in your formulation can decrease solubility.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is significantly influenced by the pH of the solution due to its theophylline component. Theophylline is a weak acid, and its solubility in aqueous solutions is pH-dependent. Generally, the solubility of theophylline increases as the pH of the solution decreases (becomes more acidic). In more alkaline solutions, theophylline is less soluble. Therefore, careful control of pH is crucial to maintain this compound in solution.
Q3: What are the primary mechanisms of action for this compound?
A3: The pharmacological effects of this compound are due to its active component, theophylline. Theophylline has two primary mechanisms of action:
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Non-selective Phosphodiesterase (PDE) Inhibition: Theophylline inhibits PDE enzymes, which leads to an increase in intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP). This results in the relaxation of smooth muscles, particularly in the airways (bronchodilation).
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Non-selective Adenosine Receptor Antagonism: Theophylline blocks adenosine receptors (A1, A2A, A2B, and A3), which can contribute to its effects on the respiratory, cardiovascular, and central nervous systems.
Q4: What are some common strategies to enhance the aqueous solubility of this compound if precipitation occurs?
A4: Several formulation strategies can be employed to enhance and maintain the solubility of this compound in aqueous solutions:
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pH Adjustment: Maintaining an optimal pH where theophylline is more soluble is a primary strategy.
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Co-solvents: The use of water-miscible organic solvents can increase the solubility of poorly soluble compounds.
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Hydrotropy: Utilizing hydrotropic agents can enhance the aqueous solubility of drugs.
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Co-crystallization: Forming co-crystals of theophylline with a suitable co-former can significantly improve its solubility and dissolution rate.
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Solid Dispersions: Creating a solid dispersion of theophylline in a hydrophilic carrier can enhance its wettability and dissolution.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitate forms after preparing an aqueous solution of this compound. | pH Shift: The pH of the solution may have shifted to a range where theophylline is less soluble. | Measure the pH of the solution. Adjust the pH to a more acidic range if compatible with your experimental design. See Protocol 1 for pH-dependent solubility determination. |
| High Concentration: The concentration of this compound may exceed its solubility limit under the current conditions. | Try preparing a more dilute solution. Perform a solubility study to determine the saturation solubility at your experimental temperature and pH. | |
| Temperature Fluctuation: A decrease in temperature may have caused the compound to precipitate out of solution. | Ensure the solution is maintained at a constant and appropriate temperature. Consider gently warming the solution to redissolve the precipitate, but be cautious of potential degradation. | |
| Cloudiness or precipitation observed when mixing this compound solution with other reagents. | Incompatibility: The other reagents may be altering the pH or interacting with this compound to form a less soluble complex. | Check the pH of all solutions before mixing. Consider the potential for chemical interactions between this compound and other components. A stepwise addition with constant stirring may help. |
| Inconsistent results in biological assays. | Variable Drug Concentration: Precipitation may be leading to an inaccurate and inconsistent concentration of the active compound in your assays. | Before each experiment, visually inspect the stock solution for any precipitate. If necessary, filter the solution to remove undissolved particles and re-quantify the concentration. Consider using a solubility-enhancing formulation as described in the protocols below. |
Quantitative Data Summary
Table 1: Solubility of Theophylline in Various Solvents at 298.15 K (25 °C)
| Solvent | Mole Fraction Solubility (x 10^4) | Molar Solubility (mol/L) |
| Water | 0.61 | 0.034 |
| Methanol | 1.36 | 0.336 |
| Ethanol | 0.77 | 0.132 |
| 1-Propanol | 1.34 | 0.178 |
| 1-Butanol | 1.02 | 0.111 |
| Acetonitrile | 1.63 | 0.310 |
| Acetone | 0.81 | 0.110 |
| Ethyl Acetate | 0.23 | 0.022 |
| 1,4-Dioxane | 3.17 | 0.370 |
| Dimethyl Sulfoxide (DMSO) | 7.10 | 1.000 |
Data compiled from various literature sources. Molar solubility is estimated based on solvent densities.
Table 2: pH-Dependent Solubility of Theophylline
| pH | Relative Solubility |
| 1.2 | Highest |
| 4.5 | High |
| 6.8 | Moderate |
| 7.4 | Lower |
| >8.0 | Lowest |
This table illustrates the general trend of theophylline solubility with pH. Absolute values can vary based on temperature and buffer composition.
Mandatory Visualizations
Signaling Pathways
Caption: Theophylline as a Phosphodiesterase (PDE) Inhibitor.
Technical Support Center: Optimizing Ambuphylline Dosage for In-Vivo Rodent Studies
Welcome to the technical support center for Ambuphylline utilization in in-vivo rodent research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a complex of theophylline and ethylenediamine; its pharmacological effects are primarily due to theophylline. Theophylline is a methylxanthine that acts through several mechanisms:
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Non-selective phosphodiesterase (PDE) inhibition: Theophylline blocks PDE enzymes, leading to an increase in intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP). This results in the relaxation of smooth muscles, particularly in the bronchial airways, leading to bronchodilation.[1]
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Adenosine receptor antagonism: Theophylline is a non-selective antagonist of adenosine A1 and A2 receptors. By blocking these receptors, it prevents the bronchoconstrictive effects of adenosine.[1]
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Histone deacetylase (HDAC) activation: At lower concentrations, theophylline can activate HDACs, which has anti-inflammatory effects by suppressing the expression of inflammatory genes.[1]
Q2: What are the recommended starting doses for this compound in rats and mice?
Starting doses can vary significantly based on the research question, the specific rodent strain, and the route of administration. For rats, a common oral dosage of theophylline (the active component of this compound) is around 10 mg/kg, administered every 12 hours.[2] In studies investigating respiratory effects in mice, theophylline has been effective at doses between 10 mg/kg and 30 mg/kg.[3] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental model.
Q3: How should this compound be prepared for in-vivo administration?
This compound is more water-soluble than theophylline alone. For injection, ensure the solution is clear and free of precipitates. If crystals are present, the solution should not be used. For oral gavage, this compound can be dissolved in sterile water or saline. It is recommended to warm the solution to 37°C and visually inspect for any precipitation before administration.
Q4: What are the signs of toxicity to monitor in rodents treated with this compound?
This compound toxicity is dose-dependent and can manifest as:
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Central Nervous System (CNS) effects: Nervousness, restlessness, and at higher doses, seizures.
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Cardiovascular effects: Tachycardia (increased heart rate) and arrhythmias.
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Gastrointestinal effects: Gastric irritation.
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General signs: Increased urination (polyuria), rapid respiration, squinting, and hunching.
Rats have been reported to be more sensitive to theophylline toxicity than mice.
Troubleshooting Guide
Issue: I am observing high variability in my experimental results.
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Possible Cause 1: Inconsistent Dosing. Ensure accurate and consistent administration of this compound. For oral gavage, confirm the entire dose is delivered and that there is no regurgitation.
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Possible Cause 2: Animal Strain and Sex Differences. Different rodent strains and sexes can exhibit varied responses to theophylline. Ensure that your experimental groups are appropriately matched.
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Possible Cause 3: Drug Interactions. this compound metabolism can be affected by other compounds. For example, drugs like erythromycin and ciprofloxacin can increase its concentration, while phenobarbital can decrease it. Review all co-administered substances for potential interactions.
Issue: My animals are showing signs of CNS toxicity (e.g., seizures).
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Immediate Action: Euthanize animals exhibiting severe, uncontrolled seizures to prevent suffering.
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Troubleshooting: The dose is likely too high. Reduce the dosage in subsequent experiments. Consider that rats may be more susceptible to acute toxicity at doses that are tolerated by mice.
Issue: The desired therapeutic effect (e.g., bronchodilation) is not being observed.
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Possible Cause 1: Insufficient Dosage. The administered dose may be too low to elicit a significant response. A dose-escalation study is recommended to determine the effective dose for your model. In mice, doses as low as 3.0 mg/kg of theophylline have been shown to be less effective in reversing respiratory depression compared to higher doses of 10 and 30 mg/kg.
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Possible Cause 2: Route of Administration. The bioavailability of this compound can differ based on the administration route. Oral absorption may be slower and less complete than parenteral routes.
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Possible Cause 3: Timing of Administration. The timing of this compound administration relative to the experimental challenge is critical. Ensure the drug is given with sufficient time to reach therapeutic concentrations before the challenge.
Data Presentation
Table 1: this compound/Theophylline Dosage and Effects in Rodents
| Species | Route | Dose (mg/kg) | Observed Effect | Reference |
| Rat | Oral | 10 | Recommended for chronic respiratory disease. | |
| Rat | Oral | 100 | Increased respiratory rate and minute volume. | |
| Rat | Gavage | 200 (twice daily) | Acutely toxic. | |
| Mouse | Intraperitoneal | 10 - 30 | Reversal of opioid-induced respiratory depression. | |
| Mouse | Gavage | 400 | Acutely toxic. |
Table 2: Theophylline Pharmacokinetic Parameters in Rats
| Dose (mg/kg) | Route | Half-life (t½) | Volume of Distribution (Vd) | Total Body Clearance (CLT) | Reference |
| 6 - 11 | IV | ~70 min | - | - | |
| 52 - 115 | IV | ~4 hours (initial) | - | - | |
| - | - | - | 0.3-0.7 L/kg | - |
Note: The pharmacokinetics of theophylline in rats can be dose-dependent, with higher doses leading to a longer apparent half-life due to capacity-limited elimination.
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This protocol describes a common method for inducing an asthma-like phenotype in mice to test the efficacy of this compound.
Materials:
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Ovalbumin (OVA)
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Aluminum hydroxide (Alum)
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Sterile Phosphate Buffered Saline (PBS)
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This compound
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Ketamine/Xylazine anesthetic solution
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Nebulizer
Procedure:
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Sensitization:
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On day 0 and day 7, administer an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 0.2 ml of sterile PBS containing 2 mg of alum. For the control group, inject 2 mg of alum in 0.2 ml of sterile PBS.
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-
This compound Treatment:
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Beginning on the day of the first challenge (e.g., day 14) and continuing through the final challenge, administer this compound at the desired dose and route. For example, administer this compound (e.g., 10-30 mg/kg, i.p.) 1 hour before each OVA challenge.
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Challenge:
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On days 14, 16, 18, and 20, challenge the mice.
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Intratracheal Challenge: Anesthetize the mouse with an i.p. injection of ketamine (90 mg/kg) and xylazine (10 mg/kg). Intratracheally administer a solution of 0.1% OVA in PBS.
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Nebulization Challenge: Place the mice in a chamber connected to an ultrasonic nebulizer and expose them to an aerosol of 1% OVA in PBS for 30 minutes.
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Assessment of Airway Hyperresponsiveness (AHR):
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24 hours after the final OVA challenge, assess AHR using whole-body plethysmography in response to increasing concentrations of methacholine.
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Collection of Samples:
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Following AHR assessment, collect bronchoalveolar lavage (BAL) fluid, blood, and lung tissue for analysis of inflammatory cell infiltration and cytokine levels.
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Protocol 2: Assessment of Respiratory Function in Rats
This protocol outlines the use of whole-body plethysmography to measure respiratory parameters in conscious rats following this compound administration.
Materials:
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Whole-body plethysmograph for rodents
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This compound
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Vehicle control (e.g., sterile saline)
Procedure:
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Acclimation: Acclimate the rats to the plethysmography chamber for a sufficient period before the experiment to minimize stress-induced changes in breathing.
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Baseline Measurement: Place the rat in the chamber and record baseline respiratory parameters, including respiratory rate (breaths/minute), tidal volume (mL), and minute volume (mL/minute), for a stable period (e.g., 30 minutes).
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Administration: Remove the rat from the chamber and administer this compound or vehicle control via the chosen route (e.g., oral gavage). A study in Sprague-Dawley rats used a single oral dose of 100 mg/kg theophylline.
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Post-Dose Measurement: Immediately return the rat to the plethysmography chamber and continuously record respiratory parameters for a defined period (e.g., up to 6 hours).
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Data Analysis: Analyze the changes in respiratory rate, tidal volume, and minute volume over time compared to the baseline and the vehicle control group.
Mandatory Visualizations
Caption: Theophylline's dual mechanism of action.
Caption: Workflow for this compound dosage optimization.
Caption: Troubleshooting experimental issues.
References
Troubleshooting Ambuphylline instability in long-term storage
This technical support center provides guidance on troubleshooting common issues related to the long-term storage and stability of Ambuphylline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a combination of Ambroxol and Theophylline, used as a bronchodilator. Like many pharmaceutical compounds, its stability over time can be affected by environmental factors, leading to degradation. This degradation can result in a loss of potency and the formation of potentially harmful impurities.
Q2: What are the primary environmental factors that can cause the degradation of this compound?
Based on studies of its components and related xanthine derivatives, the primary environmental factors that can lead to the degradation of this compound include:
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Temperature: Higher temperatures accelerate the rate of chemical degradation.[1]
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Humidity: Moisture can lead to hydrolysis and physical changes in the drug substance. Theophylline, a component of this compound, is known to have different stability profiles depending on its crystalline form and the relative humidity (RH).[2][3] One form is stable below 82% RH, while another is only stable below 66% RH.[2] High humidity (above 60% RH) can promote degradation and microbial growth, while low humidity (below 45% RH) can cause physical changes like static buildup.[3]
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Light: Exposure to light, particularly UV light, can induce photolytic degradation.
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pH: Extreme pH conditions (both acidic and basic) can catalyze hydrolytic degradation.
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Oxidation: Theophylline is susceptible to oxidative degradation.
Q3: What are the recommended general storage conditions for this compound to ensure its long-term stability?
To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. It is advisable to keep it in well-closed containers to protect it from light and moisture, at a controlled room temperature. An optimal relative humidity of around 50% is recommended for the storage of pharmaceuticals.
Q4: Are there any known incompatibilities of this compound with common pharmaceutical excipients?
While specific excipient compatibility studies for this compound are not extensively documented, studies on the related compound aminophylline (theophylline and ethylenediamine) indicate potential incompatibilities. For example, aminophylline has shown intense degradation and a color change from white to yellow in the presence of glucose and lactose. It is crucial to conduct compatibility studies with intended excipients during formulation development.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram during stability testing. | Degradation of this compound. | 1. Attempt to identify the degradation products using techniques like LC-MS/MS. 2. Based on the degradation profile, adjust storage conditions (e.g., protect from light, control humidity and temperature). 3. Review the formulation for any potential excipient incompatibilities, particularly with reducing sugars like lactose and glucose. |
| Loss of potency of this compound in a formulation over time. | Chemical degradation due to hydrolysis, oxidation, or photolysis. | 1. Conduct forced degradation studies to understand the specific degradation pathways. 2. If oxidation is suspected, consider incorporating appropriate antioxidants. 3. If photolysis is an issue, use light-protective packaging. 4. For liquid formulations, optimize the pH to a range where the drug is most stable. |
| Physical changes in the drug substance or product (e.g., color change, caking). | Exposure to high temperature, humidity, or light. Incompatibility with excipients. | 1. Review storage conditions and ensure they are within the recommended ranges. 2. Investigate potential excipient interactions, especially if discoloration is observed in the presence of sugars. 3. For solid dosage forms, assess the impact of humidity on powder flow and hardness. |
Data on this compound Stability
The following tables summarize representative quantitative data on the stability of this compound under various stress conditions. This data is illustrative and based on typical degradation patterns observed for related xanthine derivatives.
Table 1: Effect of Temperature on this compound Degradation (Solid State, 30 Days)
| Temperature | % Degradation | Appearance |
| 5°C | < 1% | White powder |
| 25°C / 60% RH | 1-2% | White powder |
| 40°C / 75% RH | 5-8% | Slight yellowing |
| 60°C | 10-15% | Yellowish powder |
Table 2: Effect of pH on this compound Degradation in Solution (60°C, 24 hours)
| pH | Condition | % Degradation |
| 1.2 | 0.1 M HCl | ~10% |
| 7.0 | Water | ~2% |
| 9.0 | 0.01 M NaOH | ~15% |
Table 3: Effect of Oxidative Stress on this compound Degradation in Solution (Room Temperature, 24 hours)
| Condition | % Degradation |
| 3% H₂O₂ | ~20% |
| 6% H₂O₂ | ~35% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
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This compound active pharmaceutical ingredient (API)
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Hydrochloric acid (HCl), 0.1 M
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Sodium hydroxide (NaOH), 0.1 M
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Hydrogen peroxide (H₂O₂), 3%
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Methanol (HPLC grade)
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Water (HPLC grade)
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pH meter
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HPLC system with UV detector
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LC-MS/MS system (for identification of degradation products)
Methodology:
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Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a known concentration. Store the solution at 60°C for 24 hours.
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Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a known concentration. Store the solution at 60°C for 24 hours.
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Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Store the solution at room temperature for 24 hours.
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Thermal Degradation: Expose the solid this compound powder to 80°C in a stability chamber for 48 hours.
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Photolytic Degradation: Expose the solid this compound powder to UV light (254 nm) and visible light in a photostability chamber.
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Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration with the mobile phase. Analyze the samples using a stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 4.0) in a gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 274 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Method Validation:
The developed method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Key factors influencing this compound degradation pathways.
Caption: A potential degradation pathway for the theophylline component of this compound.
References
Navigating Ambuphylline's Adverse Effects in Preclinical Research: A Technical Support Guide
For researchers and drug development professionals utilizing ambuphylline in preclinical animal models, managing its narrow therapeutic window and associated side effects is a critical challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation, ensuring data integrity and animal welfare.
Frequently Asked Questions (FAQs)
Q1: What are the most common dose-limiting side effects of this compound observed in preclinical animal models?
A1: The most frequently reported dose-limiting side effects of this compound (a combination of theophylline and ethylenediamine) in preclinical animal models include central nervous system (CNS) toxicity, cardiovascular effects, and gastrointestinal disturbances. CNS effects often manifest as seizures, restlessness, and tremors.[1][2] Cardiovascular side effects primarily involve cardiac arrhythmias, such as tachycardia.[3][4] Gastrointestinal issues can include nausea and vomiting.
Q2: We are observing a higher-than-expected incidence of seizures in our rodent model. What are the potential causes and how can we mitigate this?
A2: Higher-than-expected seizure incidence can stem from several factors:
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Dose Miscalculation: this compound's narrow therapeutic index means that small dosing errors can lead to significant toxicity. Double-check all calculations, including conversions from aminophylline to theophylline.
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Animal Strain and Age: Seizure susceptibility can vary between different strains and ages of rodents.
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Drug Interactions: Co-administration of other drugs can alter this compound's metabolism and increase seizure risk. For example, drugs that inhibit CYP1A2, a key enzyme in theophylline metabolism, can lead to toxic accumulation.[1]
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Hypoxia: In guinea pig models, aminophylline has been shown to induce brain injury and increase neuronal damage under hypoxic conditions.
Mitigation Strategies:
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Dose Adjustment: Carefully titrate the dose to the lowest effective level.
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Anticonvulsant Co-administration: While some conventional antiepileptics may have their efficacy reduced by aminophylline, certain second-generation drugs like gabapentin have been shown to be effective without significant interaction in mouse models. Levetiracetam has also shown effectiveness against methylxanthine-induced seizures.
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Antioxidant Supplementation: Studies in rats suggest that antioxidants like melatonin and N-acetylcysteine can attenuate aminophylline-induced seizures and mortality, possibly by combating oxidative stress.
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Control of Physiological Parameters: Ensure adequate oxygenation, especially during surgical procedures or in models of respiratory disease.
Q3: How can we reliably induce and measure cardiac arrhythmias for our study without causing excessive mortality?
A3: Inducing a consistent level of cardiac arrhythmia requires careful titration and monitoring.
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Dose-Response Study: Begin with a pilot dose-response study to identify the optimal dose that induces measurable arrhythmias without causing high mortality in your specific animal model.
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Continuous ECG Monitoring: Implement continuous electrocardiogram (ECG) monitoring to detect the onset and severity of arrhythmias in real-time. This allows for intervention if life-threatening arrhythmias occur.
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Route of Administration: Intravenous administration will produce a more rapid onset and potentially more severe effects compared to oral or intraperitoneal routes. Choose the route that best aligns with your experimental goals.
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Anesthesia Protocol: The choice of anesthetic can influence cardiovascular parameters. Select an anesthetic with minimal impact on heart rate and rhythm. For instance, some studies on myocardial infarction models in rats have utilized combinations like medetomidine-midazolam-butorphanol.
Q4: We are observing significant gastrointestinal distress in our canine model. What are the best practices to minimize this?
A4: Gastrointestinal side effects like nausea and vomiting are common in dogs.
-
Administration with Food: Administering oral this compound with a small meal can help reduce gastrointestinal irritation.
-
Extended-Release Formulations: Consider using extended-release formulations of theophylline, which can provide more stable plasma concentrations and may reduce peak-dose-related side effects.
-
Anti-emetic Co-administration: If permissible for the study design, co-administration of an anti-emetic can help manage nausea and vomiting.
Troubleshooting Guides
Issue 1: Inconsistent Drug Efficacy or Unexpected Toxicity
| Potential Cause | Troubleshooting Step |
| Improper Drug Preparation/Storage | Ensure this compound solutions are freshly prepared and protected from light. Verify the correct diluent and concentration. |
| Incorrect Route of Administration | Confirm the appropriate route of administration for your animal model and experimental question (e.g., IV for acute effects, PO for chronic studies). Be aware of maximum recommended volumes for each route. |
| Variability in Animal Health Status | Use healthy animals of a consistent age and weight. Pre-screen for any underlying conditions that might affect drug metabolism or sensitivity. |
| Drug-Drug Interactions | Review all co-administered substances, including anesthetics and analgesics, for potential interactions that could alter this compound's pharmacokinetics or pharmacodynamics. |
Issue 2: Seizure Management During an Experiment
| Observation | Immediate Action | Long-Term Prevention |
| Mild Tremors/Restlessness | Closely monitor the animal for progression to more severe seizures. Ensure the animal is in a safe, padded environment to prevent injury. | Re-evaluate the dose. Consider a dose reduction in subsequent experiments. |
| Generalized Tonic-Clonic Seizures | Administer a fast-acting anticonvulsant as per your approved animal care protocol (e.g., diazepam). Provide supportive care, including temperature regulation and hydration. | Implement seizure mitigation strategies as outlined in FAQ 2. Refine the experimental protocol to include pre-treatment with a neuroprotective agent if appropriate. |
Quantitative Data Summary
Table 1: this compound (Aminophylline) Dosages and Observed Side Effects in Various Animal Models
| Animal Model | Route of Administration | Dose Range | Observed Side Effects | Reference |
| Rat | Intraperitoneal (i.p.) | 50 - 250 mg/kg | Dose-dependent induction of convulsions and mortality. | |
| Guinea Pig | Intravenous (i.v.) | 25 - 50 mg/kg | Increased brain-specific creatine kinase, neuronal cell injury (under hypoxic conditions). | |
| Mouse | Intraperitoneal (i.p.) | 25 - 100 mg/kg | Attenuation of the anticonvulsant potential of topiramate. | |
| Dog | Oral (p.o.) | Every 8 hours (dose based on weight) | Reduced appetite, nausea, vomiting, diarrhea, increased heart rate. |
Experimental Protocols
Protocol 1: Induction of this compound-Induced Seizures in Rodents
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Drug Preparation: Prepare a fresh solution of aminophylline in sterile saline (0.9% NaCl).
-
Dose-Finding Study: Administer aminophylline intraperitoneally (i.p.) at doses of 50, 100, 150, 200, and 250 mg/kg to different groups of animals.
-
Observation: Observe animals continuously for 2 hours post-injection for seizure activity. Score seizure severity using a standardized scale (e.g., Racine scale).
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Endpoint: Record the latency to the first seizure, seizure duration, and mortality rate for each dose group.
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Mitigation Arm: In a separate cohort, pre-treat animals with an antioxidant (e.g., N-acetylcysteine, 150 mg/kg, i.p.) 30 minutes prior to aminophylline administration (e.g., 250 mg/kg) and compare seizure parameters to the aminophylline-only group.
Protocol 2: Assessment of this compound-Induced Cardiac Arrhythmias
-
Animal Model: Male Beagle dogs (10-15 kg).
-
Instrumentation: Anesthetize the animals and place ECG leads for continuous monitoring of heart rate and rhythm.
-
Baseline Recording: Record a stable baseline ECG for at least 30 minutes.
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Drug Administration: Administer a loading dose of aminophylline intravenously, followed by a constant rate infusion to achieve and maintain a target plasma concentration.
-
Data Acquisition: Continuously record the ECG throughout the infusion period.
-
Analysis: Analyze the ECG recordings for the incidence and type of arrhythmias (e.g., ventricular premature beats, tachycardia).
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Troubleshooting: If severe, life-threatening arrhythmias occur, discontinue the infusion and provide appropriate veterinary care.
Visualizing the Mechanisms
Signaling Pathways of this compound
Caption: this compound's dual mechanism of action and resulting side effects.
Experimental Workflow for Mitigating Neurotoxicity
Caption: Troubleshooting workflow for this compound-induced neurotoxicity.
References
- 1. 10 Methylxanthines, seizures and excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac arrhythmias due to oral aminophylline in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminophylline Induces Two Types of Arrhythmic Events in Human Pluripotent Stem Cell–Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield of Ambuphylline synthesis reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Ambuphylline synthesis reactions.
I. Frequently Asked Questions (FAQs)
Q1: What is the chemical composition of this compound?
This compound is a combination of theophylline and 2-amino-2-methyl-1-propanol. It is essentially a salt-like compound formed from an acidic drug (theophylline) and an organic base (2-amino-2-methyl-1-propanol).
Q2: What is the general reaction for the synthesis of this compound?
The synthesis of this compound involves the reaction of theophylline with 2-amino-2-methyl-1-propanol in a suitable solvent. The reaction is typically heated to ensure completion and then cooled to induce crystallization of the this compound product.
Q3: What are the critical parameters affecting the yield of this compound synthesis?
Several factors can significantly impact the yield of the reaction:
-
Purity of Reactants: The purity of both theophylline and 2-amino-2-methyl-1-propanol is crucial. Impurities can interfere with the reaction and the crystallization process.
-
Molar Ratio of Reactants: The stoichiometry of the reactants should be carefully controlled to ensure complete conversion and avoid excess starting material in the final product.
-
Choice of Solvent: The solvent plays a critical role in both the reaction and the subsequent crystallization. It should be able to dissolve the reactants at elevated temperatures but allow for good product precipitation upon cooling.
-
Reaction Temperature and Time: Optimal temperature and reaction duration are necessary to drive the reaction to completion without causing degradation of the reactants or product.
-
Crystallization Conditions: The cooling rate and final temperature during crystallization can affect the yield and purity of the isolated this compound.
II. Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction. | - Ensure the reaction is heated to the optimal temperature for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Verify the molar ratio of theophylline to 2-amino-2-methyl-1-propanol. An equimolar or slight excess of the amine may be beneficial. |
| Poor crystallization. | - Ensure the chosen solvent is appropriate for crystallization. The product should have low solubility in the solvent at lower temperatures. - Experiment with different cooling rates. A slower cooling rate can sometimes lead to better crystal formation and higher recovery. - Try adding a seed crystal to induce crystallization if the solution becomes supersaturated without precipitation. | |
| Product loss during workup. | - If filtering, ensure the filter paper pore size is appropriate to retain the product crystals. - Minimize the volume of solvent used for washing the isolated crystals to prevent significant product dissolution. Use a cold solvent for washing. | |
| Product is Oily or Gummy | Presence of impurities. | - Ensure the starting materials are of high purity. - The solvent may not be optimal, leading to the co-precipitation of impurities. Try a different solvent system. |
| Incomplete solvent removal. | - Ensure the product is thoroughly dried under vacuum to remove any residual solvent. | |
| Formation of a hydrate or solvate. | - The presence of water or solvent molecules in the crystal lattice can lead to a lower melting point and different physical properties. Characterize the product using techniques like DSC or TGA to check for solvates. | |
| Product is Contaminated with Starting Materials | Incorrect stoichiometry. | - Re-evaluate the molar ratios of the reactants. Use a 1:1 molar ratio as a starting point. |
| Inefficient purification. | - Recrystallization from a suitable solvent is a highly effective method for removing unreacted starting materials. - Wash the isolated crystals with a small amount of cold solvent in which the starting materials are more soluble than the product. |
III. Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general guideline based on the synthesis of similar theophylline salts and should be optimized for specific laboratory conditions.
Materials:
-
Theophylline (1.80 g, 10 mmol)
-
2-Amino-2-methyl-1-propanol (0.89 g, 10 mmol)
-
Toluene (50 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add theophylline (1.80 g) and toluene (30 mL).
-
Heat the mixture to 75-80 °C with stirring.
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In a separate beaker, dissolve 2-amino-2-methyl-1-propanol (0.89 g) in toluene (20 mL).
-
Slowly add the 2-amino-2-methyl-1-propanol solution to the heated theophylline suspension under continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 1-2 hours.
-
Allow the reaction mixture to cool slowly to room temperature.
-
Further cool the mixture in an ice bath for 1 hour to maximize crystallization.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold toluene (2 x 5 mL).
-
Dry the product under vacuum at 50-60 °C to a constant weight.
Expected Yield:
Based on analogous reactions, the expected yield of this compound should be in the range of 90-98%.
IV. Visualizations
Logical Workflow for Troubleshooting Low this compound Yield
Technical Support Center: Ambuphylline Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when working with Ambuphylline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Theophylline?
A1: this compound is a combination of theophylline and ethylenediamine. The ethylenediamine component enhances the solubility of theophylline in water.[1] In experimental settings, once dissolved, this compound dissociates, and theophylline is the pharmacologically active molecule responsible for the observed biological effects. For most in vitro experiments, the biological activity can be considered equivalent to that of theophylline.
Q2: What are the primary mechanisms of action of this compound (Theophylline)?
A2: Theophylline, the active component of this compound, has two main mechanisms of action:
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Phosphodiesterase (PDE) Inhibition: It non-selectively inhibits PDEs, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This results in the activation of protein kinase A (PKA) and subsequent downstream signaling.
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Adenosine Receptor Antagonism: It acts as a non-selective antagonist of adenosine receptors, particularly A1 and A2A receptors, thereby blocking the effects of endogenous adenosine.
Q3: What are the main sources of variability in this compound experimental results?
A3: Variability in experimental outcomes with this compound (Theophylline) can arise from several factors:
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Pharmacokinetic Variability: In vivo studies show significant inter-individual differences in theophylline clearance rates due to genetic factors (especially CYP1A2 enzyme activity), age, diet, and co-administration of other drugs.
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Experimental Conditions: In vitro results can be influenced by pH of the culture medium, stability of the compound in solution over time, and the specific cell line used.
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Cell Line Specifics: Different cell lines can exhibit varying sensitivity to theophylline due to differences in their signaling pathways and expression levels of PDEs and adenosine receptors.
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Drug Purity and Formulation: The purity of the this compound or theophylline used and the presence of excipients in formulated products can impact results.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values or Potency
Possible Cause 1: Variability in Experimental Conditions
-
pH of the Medium: The solubility and activity of theophylline can be influenced by the pH of the experimental medium.
-
Troubleshooting Tip: Ensure consistent pH of all solutions and media used across experiments. If studying pH effects, use a well-defined buffer system.
-
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Solvent and Dilution Series: The choice of solvent and the method of preparing serial dilutions can introduce variability.
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Troubleshooting Tip: Use a consistent, high-purity solvent (e.g., DMSO or sterile water) and prepare fresh dilutions for each experiment. Validate that the final solvent concentration does not affect cell viability.
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Possible Cause 2: Cell Line Health and Passage Number
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Cell Health: Unhealthy or stressed cells may respond differently to drug treatment.
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Troubleshooting Tip: Regularly monitor cell morphology and viability. Ensure cells are in the logarithmic growth phase at the time of treatment.
-
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Passage Number: High passage numbers can lead to genetic drift and altered phenotypes.
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Troubleshooting Tip: Use cells within a consistent and low passage number range for all experiments.
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Possible Cause 3: Assay-Specific Variability
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Incubation Time: The duration of drug exposure can significantly impact the observed IC50 value.
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Troubleshooting Tip: Optimize and standardize the incubation time based on the cell line's doubling time and the specific endpoint being measured.
-
-
Cell Seeding Density: The initial number of cells plated can affect the final readout.
-
Troubleshooting Tip: Maintain a consistent cell seeding density across all wells and experiments.
-
Issue 2: Poor Reproducibility in In Vivo Studies
Possible Cause 1: Pharmacokinetic Differences
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Metabolism: Theophylline is primarily metabolized by the CYP1A2 enzyme, the activity of which can vary significantly between individuals and animal strains.
-
Troubleshooting Tip: Use a genetically homogenous animal strain if possible. Be aware of factors that can influence CYP1A2 activity, such as diet and co-administered drugs.
-
Possible Cause 2: Route of Administration and Formulation
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Absorption: The absorption of theophylline can vary depending on the route of administration (e.g., oral, intravenous) and the formulation used.
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Troubleshooting Tip: Use a consistent route of administration and a well-characterized formulation. For oral administration, consider the potential impact of food on absorption.
-
Issue 3: Unexpected or Off-Target Effects
Possible Cause 1: Non-Specific Binding or Activity
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Adenosine Receptor Subtypes: Theophylline is a non-selective adenosine receptor antagonist. Its effects may be mediated by different receptor subtypes depending on the cell or tissue type.
-
Troubleshooting Tip: Use selective adenosine receptor agonists or antagonists to dissect the specific receptor subtype involved in the observed effect.
-
Possible Cause 2: High Concentrations Leading to Non-Specific Effects
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PDE Inhibition: At high concentrations, the non-selective inhibition of various PDE isoforms can lead to a broad range of cellular effects.
-
Troubleshooting Tip: Use the lowest effective concentration of this compound (Theophylline) and consider using more selective PDE inhibitors as controls to identify the specific PDE family involved.
-
Data Presentation
Table 1: IC50 Values of a Theophylline Derivative (Compound d17) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) ± SD |
| H460 | Non-Small Cell Lung Cancer | 5.93 ± 0.97 |
| A549 | Non-Small Cell Lung Cancer | 6.76 ± 0.25 |
| MCF-7 | Breast Cancer | 12.61 ± 1.76 |
| SW480 | Colon Cancer | 15.66 ± 2.37 |
| PC9 | Non-Small Cell Lung Cancer | 18.20 ± 14.15 |
| MB-231 | Breast Cancer | 18.78 ± 3.84 |
| A2780 | Ovarian Cancer | 26.84 ± 6.96 |
| OVCAR3 | Ovarian Cancer | 29.33 ± 6.20 |
| LOVO | Colon Cancer | 37.42 ± 0.82 |
Data adapted from a study on theophylline derivatives.[2] This table illustrates the variability in potency across different cancer cell lines.
Experimental Protocols
General Protocol for In Vitro Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of this compound (Theophylline) on the viability of adherent cell lines.
Materials:
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Adherent cell line of interest
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Complete cell culture medium
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This compound or Theophylline powder
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Sterile DMSO or water for stock solution preparation
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
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Microplate reader
Procedure:
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Cell Seeding:
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Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound or Theophylline in an appropriate solvent (e.g., 100 mM in DMSO).
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Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.
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Remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Troubleshooting:
-
High background: Ensure complete removal of the medium before adding the solubilization buffer.
-
Low signal: Optimize cell seeding density and incubation time.
-
Inconsistent results: Ensure accurate pipetting and homogenous cell suspension during seeding.
Mandatory Visualization
Signaling Pathways
Caption: this compound (Theophylline) inhibits PDE, increasing cAMP and activating PKA.
References
Technical Support Center: Managing Ambuphylline-Induced Nausea and Headache in Research Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate Ambuphylline-induced nausea and headache in experimental settings.
Troubleshooting Guides
Issue: High Incidence of Nausea and Vomiting in Study Subjects
Possible Cause: Rapid peak plasma concentrations of this compound can lead to gastrointestinal distress. Theophylline, the active component of this compound, has a narrow therapeutic index, and adverse effects are more common at higher serum concentrations.[1][2]
Troubleshooting Steps:
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Formulation Strategy: Employ Extended-Release Formulations.
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Rationale: Extended-release tablets are absorbed slowly over 12 to 24 hours, providing a steady plasma concentration and avoiding the sharp peaks associated with immediate-release formulations.[1] This can significantly reduce the incidence and severity of nausea.
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Action: If your study design allows, switch from an immediate-release to an extended-release formulation of this compound or its active component, theophylline.
-
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Dosing Regimen: Implement Dose Titration.
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Rationale: Gradually increasing the dose to the target therapeutic level can improve subject tolerance.
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Action: Begin with a lower initial dose and incrementally increase it over a set period. For example, in a clinical setting, an initial oral dose for adults could be 300-400 mg/day, increasing after 3 days if tolerated.[2]
-
-
Co-administration of Antiemetics:
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Rationale: Prophylactic use of antiemetics can counteract the emetic effects of this compound.
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Action: Consider the co-administration of a 5-HT3 receptor antagonist (e.g., ondansetron) or a dopamine receptor antagonist (e.g., metoclopramide).[3] The choice of antiemetic should be based on the specific experimental model and potential drug interactions.
-
-
Monitor Serum Concentrations:
-
Rationale: Nausea and other adverse effects are more likely when serum theophylline concentrations exceed 20 mcg/mL.
-
Action: Regularly monitor the serum theophylline levels of your subjects to ensure they remain within the therapeutic range (typically 10-20 mcg/mL for adults).
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Issue: Subjects Report Persistent Headaches
Possible Cause: Headache is a known side effect of this compound, likely related to its action as a non-selective adenosine receptor antagonist.
Troubleshooting Steps:
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Dose and Formulation Review:
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Rationale: Similar to nausea, headaches can be dose-dependent and exacerbated by peaks in plasma concentration.
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Action: Review the current dosing strategy. Consider reducing the dose if therapeutically viable or switching to an extended-release formulation to maintain stable serum levels.
-
-
Subject Counseling and Monitoring:
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Rationale: Understanding the nature and timing of the headaches can help in their management.
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Action: Use a headache diary or a Visual Analog Scale (VAS) to track the frequency, intensity, and duration of headaches.
-
-
Avoid Caffeine and Other Xanthine Derivatives:
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Rationale: this compound is a xanthine derivative, and co-administration with other xanthines like caffeine can potentiate its central nervous system stimulant effects, including headache.
-
Action: Instruct subjects to avoid caffeine-containing foods and beverages (e.g., coffee, tea, chocolate) during the study period.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced nausea and headache?
A1: The side effects of this compound are primarily due to its active component, theophylline. The mechanisms are thought to be:
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Phosphodiesterase (PDE) Inhibition: Theophylline non-selectively inhibits PDEs, leading to increased intracellular cyclic AMP (cAMP). This can cause smooth muscle relaxation (therapeutic effect) but also contributes to side effects. Some research suggests PDE4 inhibition, in particular, may trigger emesis through a noradrenergic pathway.
-
Adenosine Receptor Antagonism: Theophylline blocks adenosine receptors, which can lead to central nervous system stimulation, including headache. The A2A receptor subtype is particularly implicated in headache pain.
Q2: Are there any formulation strategies that can help reduce these side effects?
A2: Yes, using extended-release formulations of theophylline is a key strategy. These formulations provide a slower rate of drug absorption, leading to more stable serum concentrations and avoiding the high peak levels that are often associated with nausea and headache.
Q3: Can I administer anti-nausea medication alongside this compound in my study?
A3: Co-administration of antiemetics is a viable strategy. The most common classes of antiemetics that could be considered are 5-HT3 receptor antagonists and dopamine receptor antagonists. However, it is crucial to consider the potential for drug-drug interactions and how the antiemetic might affect the outcomes of your specific study. A thorough literature review and, if necessary, a pilot study are recommended.
Q4: How should I monitor for nausea and headache in my study subjects?
A4: Standardized scales should be used for consistent data collection.
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For Nausea: A Visual Analog Scale (VAS) is a simple and effective tool. This is typically a 100mm line where subjects mark their level of nausea from "no nausea" to "the most severe nausea imaginable."
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For Headache: A VAS can also be used for headache intensity. Additionally, a headache diary can be used to record the frequency, duration, and characteristics of the headaches.
Quantitative Data Summary
Table 1: Incidence of Nausea and Vomiting with Intravenous Aminophylline in Pediatric Asthma Studies
| Treatment Group | Number of Studies | Total Participants | Outcome | Relative Risk (vs. Placebo) | 95% Confidence Interval |
| Aminophylline | 2 | 96 | Nausea/Vomiting | 14.18 | 1.62 to 124.52 |
| Aminophylline | 2 | 49 | Nausea | 6.53 | 1.60 to 26.72 |
Data from a meta-analysis of studies in children with acute asthma. The results indicate a significantly higher risk of nausea and vomiting with aminophylline compared to placebo.
Experimental Protocols
Protocol 1: Assessment of Nausea and Headache Using a Visual Analog Scale (VAS)
Objective: To quantitatively assess the severity of nausea and headache in study subjects.
Materials:
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100mm Visual Analog Scale (VAS) printed on paper or implemented electronically. The scale should be anchored with "No Nausea/Headache" at 0mm and "Most Severe Nausea/Headache Imaginable" at 100mm.
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Data collection forms or electronic data capture system.
Procedure:
-
Baseline Assessment: Before the administration of this compound, provide each subject with a VAS for nausea and a separate VAS for headache.
-
Instructions to Subjects: Instruct the subject to make a vertical mark on the line to indicate their current level of nausea/headache.
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Post-Dose Assessments: At predefined time points after this compound administration (e.g., 30 minutes, 1, 2, 4, 8, and 24 hours), ask the subjects to complete the VAS assessments again.
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Data Recording: Measure the distance in millimeters from the "No Nausea/Headache" end of the scale to the subject's mark. Record this value.
-
Data Analysis: The VAS scores can be analyzed as continuous data to compare changes from baseline and differences between treatment groups.
Protocol 2: Preclinical Assessment of this compound-Induced Nausea in Ferrets
Objective: To evaluate the emetic potential of different this compound formulations in a preclinical model.
Materials:
-
This compound formulations (e.g., immediate-release, extended-release).
-
Vehicle control.
-
Male ferrets (the ferret is a suitable model as it has an emetic reflex).
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Observation cages with video recording capabilities.
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Syringes and needles for administration.
Procedure:
-
Acclimatization: Acclimatize the ferrets to the observation cages for at least 30 minutes before drug administration.
-
Drug Administration: Administer the this compound formulation or vehicle control via the desired route (e.g., oral gavage, subcutaneous injection).
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Observation Period: Observe the animals continuously for a predefined period (e.g., 4 hours) for signs of emesis (vomiting and retching). Video recording is recommended for accurate quantification.
-
Data Collection: Record the latency to the first emetic event, the number of retches, and the number of vomits for each animal.
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Data Analysis: Compare the emetic responses between the different formulation groups and the vehicle control group using appropriate statistical methods.
Signaling Pathway Diagrams
Caption: Proposed signaling pathways for this compound-induced nausea and headache.
Caption: Intervention points for antiemetics in managing this compound-induced nausea.
References
Technical Support Center: Optimizing Intravenous Ambuphylline Loading Dose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with intravenous Ambuphylline (a combination of theophylline and ethylenediamine). The following information is intended to help optimize loading doses to achieve therapeutic levels effectively and safely during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the standard intravenous loading dose of this compound for a patient who has not recently received theophylline?
A1: The standard loading dose of this compound is 5.7 mg/kg of ideal body weight.[1] This dose should be administered via infusion over 30 minutes at a rate not exceeding 21 mg/hr.[1] For obese patients, it is crucial to calculate the dosage based on their ideal body weight to avoid potential toxicity.[2][3]
Q2: How do I calculate the loading dose if my experimental subject has received theophylline in the last 24 hours?
A2: If a subject has recently received a theophylline preparation, a standard loading dose should not be administered without first determining the serum theophylline concentration.[1] The loading dose can be calculated using the following formula:
Dose = (Desired Concentration - Measured Concentration) x Volume of Distribution
The volume of distribution can be assumed to be approximately 0.5 L/kg. A conservative desired serum concentration (e.g., 10 mcg/mL) is recommended to account for individual variability. If determining the serum level is not feasible, a reduced dose of 3.1 mg/kg may be considered, which is expected to raise the serum concentration by about 5 mcg/L.
Q3: What are the target therapeutic serum concentrations for this compound?
A3: The therapeutic range for this compound varies between adults and children. For adults, the target range is 10 to 20 mcg/mL. For children, the therapeutic range is 5 to 15 mcg/mL. Levels above 20 mcg/mL are associated with an increased risk of toxicity.
Q4: My subject is not reaching the therapeutic range with the standard loading dose. What could be the issue?
A4: Several factors can influence this compound clearance, leading to lower than expected serum concentrations. Factors that increase clearance include:
-
CYP450 Enzyme Induction: Co-administration of drugs that induce CYP450 enzymes, such as phenobarbital and carbamazepine, can accelerate this compound metabolism.
-
Smoking: Tobacco and marijuana use can significantly increase clearance.
-
Diet: A high-protein, low-carbohydrate diet, as well as consumption of barbecued meat, can enhance clearance.
-
Age: Individuals between 4 and 16 years of age may exhibit increased clearance.
If sub-therapeutic levels are observed, consider these factors and monitor serum concentrations closely.
Q5: I've administered the loading dose, but the subject is showing signs of toxicity. What should I do?
A5: this compound has a narrow therapeutic index, and toxicity can occur at concentrations above 20 mcg/mL. Signs of toxicity include nausea, vomiting, seizures, and cardiac arrhythmias. If toxicity is suspected, immediately stop the infusion and measure the serum theophylline concentration. Management of toxicity is primarily supportive as there is no specific antidote. Factors that can decrease clearance and increase the risk of toxicity include:
-
Advanced Age
-
CYP450 Enzyme Inhibition: Co-administration with drugs that inhibit CYP450 enzymes.
-
Concurrent Illnesses: Conditions such as liver disease, congestive heart failure, pneumonia, and viral infections can reduce clearance.
Data Presentation
Table 1: Recommended Intravenous this compound Loading and Maintenance Doses
| Patient Population | Loading Dose (if no theophylline in last 24h) | Maintenance Infusion Rate |
| Adults (Non-Smoker) | 5.7 mg/kg (ideal body weight) | 0.4 mg/kg/hr |
| Adults (Smoker) | 5.7 mg/kg (ideal body weight) | 0.6 mg/kg/hr |
| Children (1-9 years) | 5.7 mg/kg (ideal body weight) | 1.0 mg/kg/hr |
| Elderly | 5.7 mg/kg (ideal body weight) | 0.3 mg/kg/hr |
| Patients with Congestive Heart Failure / Liver Disease | 5.7 mg/kg (ideal body weight) | 0.1 - 0.2 mg/kg/hr |
Table 2: Factors Influencing Theophylline Clearance
| Factors that Increase Clearance | Factors that Decrease Clearance |
| CYP450 enzyme induction (e.g., phenobarbital, carbamazepine) | Old age |
| Smoking (tobacco and marijuana) | CYP450 enzyme inhibition |
| High protein, low carbohydrate diet | Liver disease |
| Barbecued meat | Congestive heart failure |
| Age range: 4 to 16 years | Pneumonia or viral infection |
Experimental Protocols
Protocol 1: Administration of Intravenous this compound Loading Dose
-
Subject Assessment: Determine the subject's ideal body weight. Inquire about any theophylline use within the past 24 hours.
-
Dosage Calculation:
-
If no prior theophylline use, calculate the loading dose: 5.7 mg/kg of ideal body weight.
-
If there has been prior theophylline use, measure the serum theophylline concentration and calculate the dose using the formula: Dose = (Desired Concentration - Measured Concentration) x 0.5 L/kg.
-
-
Preparation: Dilute the calculated dose in a suitable infusion fluid (e.g., 100mL of 0.9% Sodium Chloride).
-
Administration: Infuse the prepared solution intravenously over a period of 30 minutes. The rate of infusion should not exceed 25 mg/minute.
-
Monitoring: Continuously monitor the subject for any signs of adverse reactions such as hypotension, arrhythmias, or convulsions.
Protocol 2: Therapeutic Drug Monitoring of this compound
-
Pre-Dose Sampling: In subjects who have taken theophylline in the last 24 hours, draw a blood sample to measure the baseline serum theophylline concentration before administering a loading dose.
-
Post-Loading Dose Sampling: To assess the initial response, a blood sample can be drawn 30 minutes after the completion of the loading dose infusion.
-
Steady-State Sampling: For subjects on a continuous infusion, measure the serum theophylline concentration 12-24 hours after initiating the infusion to ensure it is within the therapeutic range.
-
Regular Monitoring: For infusions lasting longer than 24 hours, daily monitoring of serum theophylline concentrations is recommended.
-
Analysis: Analyze serum samples using methods such as high-pressure liquid chromatography (HPLC) or fluorescence polarization immunoassay (FPIA) to determine the theophylline concentration.
Visualizations
Caption: Workflow for IV this compound Loading Dose Optimization.
References
Factors influencing the clearance and maintenance dose of Ambuphylline
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the factors influencing the clearance and maintenance dose of Ambuphylline. The following troubleshooting guides and FAQs address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to theophylline?
This compound is a combination drug that consists of theophylline and ethylenediamine in a 2:1 ratio. The ethylenediamine component enhances the solubility of theophylline in water. The pharmacological effects of this compound are attributed to theophylline.
Q2: What is the primary mechanism of action of theophylline?
Theophylline has several mechanisms of action, including:
-
Inhibition of phosphodiesterase (PDE): This leads to an increase in intracellular cyclic AMP (cAMP), resulting in the relaxation of bronchial smooth muscles (bronchodilation).
-
Adenosine receptor antagonism: Theophylline blocks adenosine receptors, which can contribute to its bronchodilatory and other effects.
-
Histone deacetylase (HDAC) activation: This mechanism is thought to contribute to the anti-inflammatory effects of theophylline.
Q3: What is the therapeutic range for theophylline, and why is it important to monitor its concentration?
Theophylline has a narrow therapeutic index, meaning the range between effective and toxic concentrations is small. Therefore, therapeutic drug monitoring is crucial to ensure efficacy while minimizing the risk of adverse effects.[1]
-
Therapeutic Range: Generally accepted as 10-20 mcg/mL for adults and 5-15 mcg/mL for children.[2][3] However, a lower range of 5-15 mcg/mL is sometimes targeted for outpatients to reduce the risk of toxicity.
-
Toxicity: Concentrations above 20 mcg/mL are associated with an increased risk of adverse effects such as nausea, vomiting, headache, insomnia, cardiac arrhythmias, and seizures.[1][4]
Q4: How is the clearance of this compound (theophylline) primarily achieved?
Theophylline is primarily eliminated from the body through metabolism in the liver, accounting for approximately 90% of its clearance in adults. The metabolites are then excreted by the kidneys. Less than 10% of theophylline is excreted unchanged in the urine of adults.
Troubleshooting Guide
Issue 1: Unexpectedly high or low serum theophylline concentrations in experimental subjects.
Possible Causes and Solutions:
-
Review Influencing Factors: The clearance of theophylline is highly variable and can be affected by numerous factors. Refer to the tables below for a comprehensive list of factors that can increase or decrease clearance.
-
Verify Dosing Calculations: Double-check all calculations for the loading and maintenance doses. Ensure that the correct salt factor was used if converting between aminophylline and theophylline.
-
Assess for Drug Interactions: Inquire about any new medications the subject may be taking. Several drugs can significantly alter theophylline clearance by inducing or inhibiting hepatic enzymes (see Table 2).
-
Check for Changes in Smoking Status: Initiation or cessation of smoking can dramatically impact theophylline clearance. Dose adjustments of 25-33% may be necessary when a subject stops smoking.
-
Evaluate for Underlying Disease States: The presence of conditions like liver disease, heart failure, or even acute febrile illnesses can decrease theophylline clearance.
Issue 2: Difficulty in establishing a stable maintenance dose.
Possible Causes and Solutions:
-
Individual Variability: Recognize that there is significant inter-individual variability in theophylline metabolism. A standardized dose will not be suitable for all subjects.
-
Therapeutic Drug Monitoring (TDM): Implement a robust TDM protocol. Measure serum theophylline concentrations at appropriate intervals (e.g., after reaching steady state, which is typically 3-5 half-lives) to guide dose adjustments.
-
Consider Non-Linear Pharmacokinetics: At higher concentrations within the therapeutic range, theophylline metabolism can become saturated, leading to non-linear kinetics. This means that a small increase in dose can result in a disproportionately large increase in serum concentration. Make small, incremental dose adjustments.
Quantitative Data on Factors Influencing Theophylline Clearance
The clearance of theophylline can be significantly altered by a variety of physiological, environmental, and pharmacological factors. The following tables summarize the quantitative impact of these factors.
Table 1: Physiological and Environmental Factors Influencing Theophylline Clearance
| Factor | Effect on Clearance | Approximate Quantitative Change |
| Age | ||
| Neonates and Infants (< 1 year) | Decreased | Significantly reduced clearance. |
| Children (1-16 years) | Increased | Higher clearance compared to adults. |
| Elderly (> 60 years) | Decreased | Clearance may be reduced. |
| Smoking | ||
| Cigarette Smoking | Increased | Smokers may require a 50-100% higher dose. |
| Smoking Cessation | Decreased | Clearance can decrease by about 35% within a week. |
| Diet | ||
| High-protein, low-carbohydrate diet | Increased | Can accelerate theophylline metabolism. |
| High-carbohydrate, low-protein diet | Decreased | Can slow theophylline metabolism. |
| Charcoal-broiled meat consumption | Increased | Can increase clearance. |
| Disease States | ||
| Liver Disease (Cirrhosis, Hepatitis) | Decreased | Clearance can be reduced by 50% or more. The half-life can be significantly prolonged. |
| Congestive Heart Failure | Decreased | Reduced hepatic blood flow decreases clearance. |
| Acute Pulmonary Edema | Decreased | Can reduce clearance. |
| Fever/Viral Illness | Decreased | Can transiently decrease clearance. |
| Hypothyroidism | Decreased | Reduced metabolic rate can decrease clearance. |
| Hyperthyroidism | Increased | Increased metabolic rate can increase clearance. |
Table 2: Drug Interactions Affecting Theophylline Clearance
| Interacting Drug Class | Specific Examples | Effect on Theophylline Clearance | Approximate Dose Adjustment for Theophylline |
| CYP1A2 Inhibitors | Ciprofloxacin, Fluvoxamine, Cimetidine | Decreased | Decrease dose by 30-50%. |
| Macrolide Antibiotics | Erythromycin, Clarithromycin | Decreased | Decrease dose by approximately 25%. |
| Antifungal Agents | Fluconazole | Decreased | Monitor levels; interaction may be significant. |
| Other Inhibitors | Allopurinol, Propranolol | Decreased | Decrease dose by approximately 20-25%. |
| CYP1A2 Inducers | Rifampicin, Carbamazepine, Phenobarbital, Phenytoin | Increased | Increase dose by 20-50%. |
| Other Inducers | St. John's Wort | Increased | Monitor levels and increase dose as needed. |
Experimental Protocols
Protocol 1: Determination of Theophylline Clearance in Plasma
This protocol outlines a general procedure for determining theophylline clearance using High-Performance Liquid Chromatography (HPLC).
1. Sample Collection and Preparation:
-
Collect blood samples in heparinized tubes at predetermined time points after this compound administration.
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -20°C or lower until analysis.
-
For analysis, perform a protein precipitation or solid-phase extraction to remove interfering substances. A common method involves adding a precipitating agent like acetonitrile or methanol to the plasma sample, vortexing, and then centrifuging to obtain a clear supernatant.
2. HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The exact ratio will depend on the specific column and desired separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Theophylline can be detected by UV absorbance at approximately 270-280 nm.
-
Quantification: Create a calibration curve using standard solutions of theophylline of known concentrations. The concentration of theophylline in the plasma samples can then be determined by comparing their peak areas to the calibration curve.
3. Pharmacokinetic Analysis:
-
Plot the plasma concentration of theophylline versus time.
-
Calculate the Area Under the Curve (AUC) from time zero to infinity using the trapezoidal rule.
-
Clearance (CL) can be calculated using the following formula: CL = Dose / AUC (where Dose is the administered dose of theophylline)
Protocol 2: Calculation of Maintenance Dose
The maintenance dose of this compound can be calculated to achieve a target steady-state plasma theophylline concentration (Css).
1. Estimate Theophylline Clearance (CL):
-
Use population-based estimates of clearance, adjusted for individual patient factors such as age, weight, smoking status, and co-morbidities. A common population average for adults is approximately 0.04 L/hr/kg.
-
Adjust this value based on the factors listed in Tables 1 and 2. For example, for a smoker, you might increase the estimated clearance.
2. Calculate the Maintenance Dose Rate:
-
The maintenance dose rate (in mg/hr) can be calculated using the following formula: Dose Rate = Css_target * CL (where Css_target is the desired steady-state concentration)
3. Determine the Dosing Interval and Dose:
-
Choose a clinically appropriate dosing interval (τ), for example, every 8 or 12 hours for sustained-release formulations.
-
Calculate the maintenance dose: Dose = Dose Rate * τ
4. Adjust for Salt Form:
-
If administering aminophylline, remember that it is a salt of theophylline. The salt factor (S) for aminophylline is approximately 0.8 (meaning 80% of the aminophylline dose is theophylline). The calculated theophylline dose should be divided by the salt factor to get the aminophylline dose.
Visualizations
Metabolism of Theophylline
The following diagram illustrates the primary metabolic pathways of theophylline in the liver.
References
Managing and monitoring for Ambuphylline therapy adverse effects
This technical support center provides essential information for researchers, scientists, and drug development professionals on managing and monitoring the adverse effects of Ambuphylline therapy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a combination of theophylline and ethylenediamine.[1][2] Its therapeutic effects are primarily due to theophylline, which acts through two main mechanisms:
-
Phosphodiesterase (PDE) Inhibition: Theophylline non-selectively inhibits PDE enzymes (specifically PDE III and PDE IV), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4] Elevated cAMP levels in bronchial smooth muscle cells result in bronchodilation.[4]
-
Adenosine Receptor Antagonism: Theophylline blocks adenosine A1 and A2 receptors. This action counteracts adenosine-induced bronchoconstriction and inflammation.
Additionally, theophylline has been shown to have anti-inflammatory effects by inhibiting the release of inflammatory mediators and may enhance diaphragmatic contractility.
Q2: What are the common adverse effects associated with this compound therapy?
Common, transient adverse effects are often caffeine-like and typically occur when peak serum theophylline concentrations are below 20 mcg/mL. These include:
-
Nausea and vomiting
-
Headache
-
Insomnia
-
Irritability and restlessness
-
Increased urine volume
-
Shakiness or tremors
-
Increased gastric acid secretion and potential for gastroesophageal reflux
Q3: What are the signs of serious this compound toxicity?
Serious adverse effects are more likely when serum theophylline concentrations exceed 20 mcg/mL. These require immediate medical attention and include:
-
Persistent and intractable vomiting
-
Cardiac arrhythmias, such as tachycardia (rapid heart rate) and multifocal atrial tachycardia
-
Seizures, which can be resistant to anticonvulsants
-
Hypotension
-
Central nervous system depression
Q4: How should this compound therapy be monitored to prevent adverse effects?
Due to its narrow therapeutic index, monitoring of serum theophylline concentrations is critical.
-
Patients receiving this compound should be monitored for CNS effects, respiratory rate, and arterial blood gases.
-
Serum theophylline concentrations should be measured to guide dosing.
-
In cases of suspected toxicity, serum levels should be checked immediately.
Q5: What factors can affect this compound clearance and increase the risk of toxicity?
Several factors can decrease the clearance of theophylline, leading to higher serum concentrations and an increased risk of adverse effects. These include:
-
Hepatic Impairment: Theophylline clearance can be reduced by 50% or more in patients with liver disease such as cirrhosis or acute hepatitis.
-
Cardiac Disease: Congestive heart failure can decrease theophylline clearance, with the extent of reduction correlating with the severity of the heart condition.
-
Fever: A fever of 39°C (102°F) for at least 24 hours can significantly decrease theophylline clearance.
-
Drug Interactions: Co-administration of certain drugs, such as ciprofloxacin, erythromycin, and cimetidine, can increase theophylline levels. Conversely, drugs like rifampicin and carbamazepine can decrease theophylline levels.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Mild gastrointestinal distress (nausea, vomiting) | Initial response to therapy or dose increase. | Administer this compound with food. If symptoms persist, consider a dosage adjustment after checking serum theophylline levels. |
| CNS stimulation (insomnia, restlessness, tremors) | High therapeutic or mildly toxic serum levels. Sensitivity to xanthines. | Reduce or avoid caffeine-containing products like coffee, tea, and chocolate. If symptoms are severe, measure serum theophylline concentration and adjust the dose accordingly. |
| Patient develops a fever | Decreased theophylline clearance. | Monitor the patient closely. A significant and prolonged fever may necessitate a reduction in this compound dosage and more frequent monitoring of serum levels. |
| Suspected overdose or signs of severe toxicity (seizures, arrhythmias) | Serum theophylline concentration exceeding the therapeutic range. | This is a medical emergency. Discontinue this compound immediately. Institute supportive care, including airway management and ECG monitoring. Measure serum theophylline levels and electrolytes. Management may include administration of activated charcoal, benzodiazepines for seizures, and potentially extracorporeal removal methods like charcoal hemoperfusion. |
| Unexpected therapeutic failure | Low serum theophylline levels. | Verify patient adherence to the prescribed regimen. Assess for drug interactions that may increase theophylline clearance (e.g., rifampicin, carbamazepine). Measure serum theophylline concentration to determine if a dose increase is warranted. |
Quantitative Data Summary
Table 1: Therapeutic and Toxic Serum Theophylline Concentrations
| Population | Therapeutic Range (mcg/mL) | Increased Risk of Toxicity (mcg/mL) |
| Adults | 10 - 20 | > 20 |
| Children | 5 - 15 | > 20 |
Table 2: Common Adverse Effects and Their Association with Serum Theophylline Levels
| Adverse Effect | Typical Onset (Serum Theophylline Concentration) |
| Nausea, vomiting, headache, insomnia | < 20 mcg/mL |
| Persistent vomiting, cardiac arrhythmias, seizures | > 20 mcg/mL |
Experimental Protocols
Protocol 1: Therapeutic Drug Monitoring (TDM) of Serum Theophylline
Objective: To maintain serum theophylline concentrations within the therapeutic range and avoid toxicity.
Methodology:
-
Sample Collection:
-
For patients on intravenous (IV) this compound, collect a blood sample 1 to 4 hours after a loading dose to assess peak levels.
-
For maintenance IV therapy lasting over 24 hours, daily monitoring is recommended.
-
For oral formulations, timing depends on the release mechanism. For immediate-release products, collect samples 1-2 hours post-dose. For sustained-release preparations, sample 3-12 hours post-dose.
-
Trough concentrations should be measured just before the next scheduled dose.
-
Steady-state is typically reached after 2-3 days of consistent dosing, which is the ideal time for TDM in chronic therapy.
-
-
Sample Processing:
-
Collect blood in a serum separator tube (SST).
-
Centrifuge the sample to separate the serum.
-
-
Analysis:
-
Serum theophylline concentrations can be measured using methods such as high-performance liquid chromatography (HPLC) or fluorescence polarization immunoassay (FPIA).
-
-
Dose Adjustment:
-
Adjust the this compound dosage based on the serum concentration results in conjunction with the patient's clinical status.
-
Visualizations
References
Validation & Comparative
A Comparative Analysis of Ambuphylline and Theophylline for the Treatment of Chronic Obstructive Pulmonary Disease (COPD)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Ambuphylline and Theophylline, two xanthine derivatives used in the management of Chronic Obstructive Pulmonary Disease (COPD). This document synthesizes available pharmacological data, outlines experimental protocols for the evaluation of bronchodilators, and presents a comparison of the known efficacy and safety profiles.
Introduction: Understanding the Compounds
Theophylline has been a cornerstone in the treatment of respiratory diseases for many years, acting as a bronchodilator and anti-inflammatory agent.[1][2] this compound is a combination product of Theophylline and aminoisobutanol. The addition of aminoisobutanol is intended to enhance the solubility of Theophylline. It is crucial to note that while Theophylline has been extensively studied, clinical data specifically on this compound is sparse, limiting a direct head-to-head comparison based on extensive clinical trial data. This guide will therefore compare Theophylline with the constituent components of this compound where direct comparative data is unavailable.
Mechanism of Action and Signaling Pathways
Both this compound and Theophylline share the same active pharmacological agent: Theophylline. The primary mechanisms of action of Theophylline are:
-
Phosphodiesterase (PDE) Inhibition: Theophylline non-selectively inhibits PDE enzymes, particularly PDE3 and PDE4.[3][4] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in bronchial smooth muscle relaxation and bronchodilation.[1]
-
Adenosine Receptor Antagonism: Theophylline also acts as a non-selective antagonist of adenosine receptors (A1, A2A, and A2B). By blocking these receptors, Theophylline prevents adenosine-induced bronchoconstriction.
The signaling pathways for these mechanisms are illustrated below.
Comparative Efficacy in COPD
Theophylline Efficacy in COPD:
Numerous studies have demonstrated that Theophylline produces a modest but statistically significant improvement in lung function in patients with stable COPD. Key efficacy parameters are summarized in the table below.
| Efficacy Parameter | Theophylline vs. Placebo (Mean Change) | Reference |
| Forced Expiratory Volume in 1 second (FEV1) | Modest improvement | |
| Forced Vital Capacity (FVC) | Modest improvement | |
| Dyspnea Scores | Improvement noted in some studies | |
| Gas Exchange (PaO2 and PaCO2) | Improvements observed |
This compound Efficacy in COPD:
The efficacy of this compound in COPD is expected to be comparable to that of Theophylline, as the active moiety is the same. The aminoisobutanol component is pharmacologically considered a buffer and is not expected to contribute to the bronchodilator effect.
Pharmacokinetics
| Parameter | Theophylline | This compound |
| Active Moiety | Theophylline | Theophylline |
| Absorption | Well absorbed orally | Expected to be well absorbed orally |
| Metabolism | Primarily hepatic, via CYP1A2 and CYP2E1 enzymes. | Theophylline component metabolized similarly. Fate of aminoisobutanol not well-documented in comparative studies. |
| Half-life | 7-9 hours in adults (variable) | Expected to be similar to Theophylline |
| Formulation Advantage | Available in various oral and intravenous formulations | Aminoisobutanol is added to improve solubility |
Safety and Tolerability
The safety profile of Theophylline is a significant consideration in its clinical use due to its narrow therapeutic index. Adverse effects are often dose-related.
Theophylline Adverse Effects:
| System | Common Adverse Effects |
| Gastrointestinal | Nausea, vomiting, abdominal pain |
| Central Nervous System | Headache, insomnia, irritability, seizures (at high concentrations) |
| Cardiovascular | Tachycardia, palpitations, arrhythmias (at high concentrations) |
This compound Safety Profile:
The safety profile of this compound is anticipated to be dominated by the known adverse effects of Theophylline. The contribution of aminoisobutanol to the overall safety profile is not well-established in comparative clinical trials. Aminoisobutanol is used in various industrial and cosmetic applications and is considered to have low toxicity. However, the potential for specific adverse events arising from the combination in a pharmaceutical formulation cannot be entirely ruled out without dedicated clinical studies.
Experimental Protocols for Clinical Evaluation
In the absence of specific trial protocols for a direct comparison of this compound and Theophylline, a standard experimental design for evaluating bronchodilators in COPD is presented below.
Key Methodologies in COPD Clinical Trials:
-
Patient Population: Patients with a confirmed diagnosis of stable, moderate-to-severe COPD.
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group or crossover design.
-
Primary Efficacy Endpoints:
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Change from baseline in trough FEV1.
-
Spirometry measurements at various time points post-dose.
-
-
Secondary Efficacy Endpoints:
-
Change in FVC.
-
Patient-reported outcomes (e.g., St. George's Respiratory Questionnaire, COPD Assessment Test).
-
Exacerbation rates.
-
Exercise tolerance.
-
-
Safety Assessments:
-
Monitoring of adverse events.
-
Electrocardiogram (ECG) monitoring.
-
Measurement of serum Theophylline concentrations.
-
Conclusion
The comparison between this compound and Theophylline is fundamentally a comparison of Theophylline with a more soluble formulation of itself. The active therapeutic component, Theophylline, dictates the efficacy and the primary safety concerns for both drugs.
-
Efficacy: The bronchodilatory and anti-inflammatory effects of this compound are expected to be equivalent to an equimolar dose of Theophylline.
-
Pharmacokinetics: The primary advantage of this compound lies in the improved solubility afforded by aminoisobutanol, which may influence formulation characteristics and potentially dissolution rates.
-
Safety: The adverse effect profile of this compound is likely to mirror that of Theophylline, with the main concerns being gastrointestinal, central nervous system, and cardiovascular side effects. The long-term safety of aminoisobutanol as a pharmaceutical excipient in this combination requires further investigation.
For drug development professionals, the key takeaway is that while this compound offers a potential formulation advantage, the therapeutic window and side-effect profile of the active ingredient, Theophylline, remain the critical determinants of its clinical utility. Future research should focus on direct, head-to-head clinical trials to definitively establish the comparative efficacy and safety of this compound versus standard Theophylline formulations in the COPD patient population.
References
A Comparative Analysis of the Bronchodilator Effects of Ambuphylline and Salbutamol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bronchodilator effects of Ambuphylline and Salbutamol, two commonly used medications in the management of obstructive airway diseases. The information presented herein is intended to support research and development efforts by offering a consolidated view of their mechanisms of action, clinical efficacy, and the experimental frameworks used for their evaluation.
Executive Summary
This compound and Salbutamol are both effective bronchodilators, yet they operate through distinct pharmacological pathways. Salbutamol, a short-acting beta-2 adrenergic agonist (SABA), provides rapid bronchodilation by relaxing the smooth muscles of the airways. In contrast, this compound, a derivative of theophylline, exerts its effects primarily through the inhibition of phosphodiesterase, leading to an increase in cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation.
Clinical evidence suggests that while both drugs are effective in improving lung function, Salbutamol is often favored for its rapid onset of action and better side-effect profile in acute settings. However, this compound may offer additional anti-inflammatory benefits. The choice between these agents often depends on the clinical context, patient characteristics, and the desired therapeutic outcome.
Data Presentation: Clinical Efficacy in Acute Asthma
The following table summarizes the quantitative data from a comparative study evaluating the bronchodilator effects of intravenous this compound and nebulized Salbutamol in patients experiencing acute severe asthma. The data presented are the mean values for Forced Expiratory Volume in 1 second (FEV1) and Peak Expiratory Flow Rate (PEFR) before and 30 minutes after drug administration.
| Drug Administration | Parameter | Baseline (Mean ± SEM) | 30 Minutes Post-Treatment (Mean ± SEM) |
| Intravenous Aminophylline | FEV1 (L) | 0.85 ± 0.10 | 1.05 ± 0.11 |
| PEFR (L/min) | 155.9 ± 25 | 195.0 ± 26 | |
| Nebulized Salbutamol | FEV1 (L) | 0.76 ± 0.10 | 1.16 ± 0.12 |
| PEFR (L/min) | 161 ± 21 | 225.0 ± 27 |
Data extracted from a study by the Journal of Postgraduate Medical Institute.[1]
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of Salbutamol and this compound are visualized in the following diagrams.
Caption: Salbutamol's signaling pathway leading to bronchodilation.
Caption: this compound's dual mechanism of action.
Experimental Protocols: A Comparative Clinical Trial
The following outlines a representative experimental protocol for a randomized, double-blind, parallel-group study designed to compare the bronchodilator effects of intravenous this compound and nebulized Salbutamol in adult patients with acute exacerbations of asthma.
1. Patient Selection:
-
Inclusion Criteria:
-
Adult patients (18-65 years) presenting with an acute exacerbation of asthma.
-
Baseline FEV1 between 40% and 70% of the predicted value.
-
Ability to perform reproducible spirometry.
-
-
Exclusion Criteria:
-
History of life-threatening asthma.
-
Myocardial infarction within the last 6 months.
-
Use of beta-blockers.
-
Concomitant use of other bronchodilators within a specified washout period.
-
Known hypersensitivity to either study drug.
-
2. Study Design and Randomization:
-
Patients are randomly assigned to one of two treatment groups:
-
Group A: Intravenous this compound
-
Group B: Nebulized Salbutamol
-
-
The study is double-blinded, with both patients and investigators unaware of the treatment allocation.
3. Drug Administration:
-
Group A (this compound): A loading dose of this compound (e.g., 5 mg/kg) is administered intravenously over 20-30 minutes, followed by a continuous infusion.
-
Group B (Salbutamol): A standard dose of Salbutamol (e.g., 5 mg) is administered via a nebulizer over 10-15 minutes. A placebo intravenous infusion is administered to maintain blinding.
4. Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: Change in FEV1 from baseline at 30, 60, and 120 minutes post-treatment.
-
Secondary Efficacy Endpoints:
-
Change in PEFR from baseline at the same time points.
-
Patient-reported symptom scores (e.g., dyspnea).
-
Need for rescue medication.
-
-
Safety Assessments:
-
Continuous monitoring of heart rate and blood pressure.
-
Electrocardiogram (ECG) at baseline and post-treatment.
-
Recording of all adverse events.
-
5. Statistical Analysis:
-
The primary analysis will compare the mean change in FEV1 between the two treatment groups using an appropriate statistical test (e.g., ANCOVA), adjusting for baseline values.
-
Secondary endpoints and safety data will be analyzed using descriptive and inferential statistics as appropriate.
Caption: A typical experimental workflow for a comparative bronchodilator trial.
Conclusion
This guide provides a foundational understanding of the comparative efficacy and mechanisms of this compound and Salbutamol. The presented data and protocols offer a framework for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of these and other bronchodilator agents. A thorough understanding of their distinct profiles is crucial for the continued development of effective treatments for obstructive airway diseases.
References
A Head-to-Head Clinical Trial Comparison: Ambuphylline and Roflumilast for Chronic Obstructive Pulmonary Disease (COPD)
In the landscape of therapeutic options for chronic obstructive pulmonary disease (COPD), a progressive lung disease characterized by airflow limitation, two oral medications, Ambuphylline and Roflumilast, offer distinct mechanisms of action. While direct head-to-head clinical trial data is limited, this guide provides a comprehensive comparison based on available clinical studies, mechanisms of action, and experimental protocols to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Phosphodiesterase Inhibitors
Both this compound and Roflumilast function by inhibiting phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). However, their selectivity and additional targets differ significantly.
This compound , a combination of theophylline and ethylenediamine, is a non-selective PDE inhibitor.[1][2] This broad-spectrum inhibition affects various PDE isoenzymes throughout the body.[3] Additionally, this compound acts as an antagonist at adenosine A1 and A2 receptors, contributing to its bronchodilatory effects.[1][4] Theophylline, the active component of this compound, also exhibits mild anti-inflammatory properties and can enhance the contractility of the diaphragm.
Roflumilast , in contrast, is a selective inhibitor of phosphodiesterase-4 (PDE4). PDE4 is the predominant PDE isoenzyme in inflammatory cells, including neutrophils and eosinophils, which are key players in the inflammatory cascade of COPD. By specifically targeting PDE4, Roflumilast leads to a more focused anti-inflammatory effect, reducing the production of various inflammatory mediators.
Efficacy in COPD: A Comparative Overview
Clinical trial data for this compound (often studied as aminophylline, its active component) and Roflumilast in COPD patients reveal differences in their primary benefits.
This compound/Aminophylline: Studies on intravenous aminophylline in acute exacerbations of COPD have shown inconsistent results. While some have reported improvements in dyspnea and arterial blood gases, others have found no significant benefit over standard therapy in terms of lung function or clinical recovery. Evidence for the long-term use of oral theophylline preparations like this compound in stable COPD suggests a modest bronchodilator effect and some reduction in symptoms, but its use is often limited by a narrow therapeutic index and potential for side effects.
Roflumilast: Multiple large-scale clinical trials have demonstrated the efficacy of Roflumilast in patients with severe COPD associated with chronic bronchitis and a history of exacerbations. Roflumilast has been shown to significantly reduce the rate of moderate to severe exacerbations. It also leads to modest improvements in pre- and post-bronchodilator lung function (FEV1).
Table 1: Summary of Efficacy Data
| Parameter | This compound/Aminophylline | Roflumilast |
| Primary Efficacy | Modest bronchodilation, potential symptom relief in stable COPD. Inconsistent results in acute exacerbations. | Reduction in the frequency of moderate to severe exacerbations in patients with severe COPD and chronic bronchitis. |
| Lung Function (FEV1) | Small to modest improvement. | Modest but statistically significant improvement. |
| Exacerbation Rate | Limited evidence for reduction. | Significant reduction in patients with a history of exacerbations. |
| Inflammation Markers | Non-specific anti-inflammatory effects. | Reduction in sputum neutrophils and eosinophils. |
Safety and Tolerability Profile
The safety profiles of this compound and Roflumilast are distinct, largely reflecting their different mechanisms of action.
This compound: Due to its non-selective nature and narrow therapeutic window, this compound is associated with a range of side effects. These can include nausea, vomiting, headache, insomnia, and cardiac arrhythmias. The need for therapeutic drug monitoring to avoid toxicity is a significant consideration in its clinical use.
Roflumilast: The most common adverse events associated with Roflumilast are gastrointestinal, including diarrhea, nausea, and weight loss, particularly at the beginning of treatment. Headache and insomnia have also been reported. While generally considered to have a better safety profile than theophylline due to its targeted action, psychiatric adverse events have been noted, and it is contraindicated in patients with moderate to severe hepatic impairment.
Table 2: Summary of Common Adverse Events
| Adverse Event | This compound/Aminophylline | Roflumilast |
| Gastrointestinal | Nausea, vomiting. | Diarrhea, nausea, decreased appetite, weight loss. |
| Neurological | Headache, insomnia, tremor. | Headache, insomnia, dizziness. |
| Cardiovascular | Tachycardia, palpitations, arrhythmias. | Generally well-tolerated from a cardiovascular perspective. |
| Other | - | Back pain, influenza. |
Experimental Protocols in COPD Clinical Trials
The evaluation of drugs like this compound and Roflumilast for COPD typically follows standardized clinical trial protocols.
A typical late-phase clinical trial for a COPD maintenance therapy would involve the following key components:
-
Study Design: A randomized, double-blind, placebo-controlled or active-comparator trial is the gold standard.
-
Patient Population: Patients with a confirmed diagnosis of COPD, typically with a certain severity based on spirometry (e.g., FEV1 < 50% of predicted) and a history of exacerbations.
-
Intervention: Administration of the investigational drug (e.g., Roflumilast 500 mcg once daily) compared against a placebo or an active comparator.
-
Primary Endpoints: The primary outcome is often the rate of moderate or severe COPD exacerbations over a defined period (e.g., one year).
-
Secondary Endpoints: These frequently include changes in pre- and post-bronchodilator FEV1, changes in health-related quality of life (measured by questionnaires like the St. George's Respiratory Questionnaire - SGRQ), and safety and tolerability assessments.
-
Data Collection: Regular study visits are scheduled to perform spirometry, collect information on exacerbations, and monitor for adverse events.
Conclusion
While a direct head-to-head clinical trial comparing this compound and Roflumilast is lacking, the available evidence allows for a clear distinction between these two therapeutic agents. This compound, a non-selective PDE inhibitor and adenosine antagonist, offers modest bronchodilation but is hampered by a narrow therapeutic index and a less favorable side effect profile. Roflumilast, a selective PDE4 inhibitor, provides a targeted anti-inflammatory effect, leading to a reduction in exacerbations in a specific subset of severe COPD patients, and is generally better tolerated. The choice between these agents in a clinical or developmental context will depend on the specific patient phenotype, the desired therapeutic outcome, and the acceptable risk-benefit profile. Future head-to-head trials would be invaluable in providing more definitive comparative data.
References
Cross-validation of Ambuphylline's efficacy in different animal models
For Researchers, Scientists, and Drug Development Professionals
Ambuphylline, a complex of theophylline and ethylenediamine, is a methylxanthine drug that has been utilized for its bronchodilator and anti-inflammatory effects in respiratory diseases. This guide provides a comparative analysis of this compound's efficacy, cross-validated in various animal models of asthma and Chronic Obstructive Pulmonary Disease (COPD). We will delve into experimental data, comparing its performance against other therapeutic alternatives, and provide detailed methodologies for the key experiments cited.
Executive Summary
This compound, and its close relative aminophylline, have demonstrated efficacy in preclinical animal models of respiratory disease, primarily through mechanisms of phosphodiesterase (PDE) inhibition and adenosine receptor antagonism. This leads to bronchodilation and a reduction in inflammatory responses. However, its therapeutic window is narrow, and its efficacy in comparison to newer generation drugs varies depending on the specific pathological features being assessed. This guide will explore these nuances through direct and indirect comparisons with beta-2 agonists, anticholinergics, corticosteroids, and the newer methylxanthine, doxofylline.
Mechanism of Action: Signaling Pathways
The therapeutic effects of this compound and its comparators are mediated through distinct signaling pathways. Understanding these pathways is crucial for interpreting their efficacy in different disease models.
A Comparative Analysis of the Anti-inflammatory Properties of Ambuphylline and Corticosteroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Ambuphylline and corticosteroids, supported by available experimental data. The information is intended to assist researchers and professionals in drug development in understanding the mechanisms and relative potencies of these two classes of anti-inflammatory agents.
Executive Summary
This compound, a combination of the mucolytic agent ambroxol and the methylxanthine theophylline, and corticosteroids represent two distinct classes of drugs with significant anti-inflammatory effects. Corticosteroids are potent, broad-spectrum anti-inflammatory agents that act primarily through genomic mechanisms to suppress the expression of pro-inflammatory genes. This compound's anti-inflammatory activity is attributed to its components: theophylline, which exhibits anti-inflammatory effects through phosphodiesterase (PDE) inhibition, adenosine receptor antagonism, and histone deacetylase (HDAC) activation, and ambroxol, which has been shown to inhibit the production of several pro-inflammatory cytokines.
While direct head-to-head comparative studies with a comprehensive set of quantitative data are limited, this guide synthesizes available data to provide a comparative overview of their mechanisms and effects on key inflammatory markers.
Mechanisms of Anti-inflammatory Action
Corticosteroids
Corticosteroids exert their anti-inflammatory effects through both genomic and non-genomic pathways. The primary mechanism is genomic, involving the binding of the corticosteroid to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus and acts in two main ways:
-
Transrepression: The GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to a reduction in the expression of genes encoding for pro-inflammatory cytokines, chemokines, and adhesion molecules.
-
Transactivation: The GR complex can also bind to glucocorticoid response elements (GREs) on the DNA, leading to the increased expression of anti-inflammatory proteins like annexin A1.
A key aspect of corticosteroid action is the recruitment of histone deacetylases (HDACs), particularly HDAC2, to the site of inflammation. This reverses the histone acetylation associated with inflammatory gene expression, leading to chromatin condensation and suppression of transcription.
This compound
This compound's anti-inflammatory properties are a composite of the actions of its two components, theophylline and ambroxol.
-
Theophylline: The anti-inflammatory effects of theophylline are multifaceted and include:
-
Phosphodiesterase (PDE) Inhibition: Theophylline non-selectively inhibits PDEs, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels have been associated with the suppression of inflammatory cell function and the release of inflammatory mediators.
-
Adenosine Receptor Antagonism: Theophylline blocks adenosine receptors, which can mediate pro-inflammatory effects.
-
Histone Deacetylase (HDAC) Activation: Theophylline can activate HDACs, which, similar to corticosteroids, leads to the suppression of inflammatory gene expression. This mechanism is thought to contribute to the steroid-sparing effect of theophylline.
-
-
Ambroxol: Ambroxol has demonstrated direct anti-inflammatory effects by inhibiting the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), interleukin-2 (IL-2), and interferon-gamma (IFN-γ). It has also been shown to suppress the activation of the NF-κB signaling pathway.
Quantitative Comparison of Anti-inflammatory Effects
The following tables summarize available quantitative data on the anti-inflammatory effects of corticosteroids and the components of this compound. It is important to note that this data is compiled from different studies using various experimental models, and therefore, direct comparisons should be made with caution.
Table 1: Inhibition of Cytokine Production by Theophylline and Ambroxol
| Compound | Cell Type | Stimulus | Cytokine | Concentration | % Inhibition / Effect | Reference |
| Theophylline | Primary human lung fibroblasts (from COPD patients) | LPS (1 µg/mL) | IL-6 | 5 µg/mL | Reduced from ~1559 pg/mL to ~1150 pg/mL | [1] |
| Theophylline | Primary human lung fibroblasts (from COPD patients) | LPS (1 µg/mL) | IL-8 | 5 µg/mL | Reduced from ~703 pg/mL to ~492 pg/mL | [1] |
| Theophylline | Airway smooth muscle cells | TNF-α | IL-8 | 10 µM | Significant repression | [2] |
| Ambroxol | Human mononuclear cells | Endotoxin | IL-1 | 10-100 µg/mL | Marked inhibition | [3] |
| Ambroxol | Human mononuclear cells | Endotoxin | TNF-α | 10-100 µg/mL | Marked inhibition | [3] |
| Ambroxol | Bronchoalveolar lavage cells | - | TNF-α | 10 µM | 12-37% reduction | |
| Ambroxol | Bronchoalveolar lavage cells | - | IL-2 | 10 µM | 12-37% reduction | |
| Ambroxol | Bronchoalveolar lavage cells | - | IFN-γ | 10 µM | 12-37% reduction |
Table 2: Inhibition of Inflammatory Mediators by Corticosteroids
| Compound | Cell Type | Stimulus | Mediator | IC50 / Concentration | % Inhibition | Reference |
| Dexamethasone | THP-1 cells | IL-1β | MCP-1 | 3 nM | >80% | |
| Dexamethasone | THP-1 cells | IL-1β | IL-7 | 58 nM | Partial | |
| Dexamethasone | THP-1 cells | IL-1β | MIP-1α | 332 nM | Partial | |
| Dexamethasone | MCF-7 cells | TNF-α | Apoptosis | 100 nM | ~80-90% | |
| Budesonide | Primary bronchial epithelial cells | LPS, TNF-α, or dust | IL-6 | 10⁻⁶ M | Significant attenuation | |
| Budesonide | Primary bronchial epithelial cells | LPS, TNF-α, or dust | IL-8 | 10⁻⁶ M | Significant attenuation | |
| Fluticasone propionate | Human lung epithelial cells (A549) | Swine dust | IL-6 | - | Dose-dependent, almost total inhibition | |
| Fluticasone propionate | Human lung epithelial cells (A549) | Swine dust | IL-8 | - | Dose-dependent, almost total inhibition | |
| Fluticasone propionate | Human alveolar macrophages | LPS | TNF-α | - | Dose-dependent, almost total inhibition | |
| Fluticasone propionate | Human alveolar macrophages | LPS | IL-6 | - | Dose-dependent, almost total inhibition |
Experimental Protocols
In Vitro Lipopolysaccharide (LPS)-Induced Cytokine Release in Human Monocytes
This protocol is a general representation of methods used to assess the anti-inflammatory effects of compounds on cytokine production in monocytes.
Objective: To determine the effect of a test compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) by human monocytes stimulated with LPS.
Materials:
-
Human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs).
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compounds (this compound, corticosteroids) at various concentrations.
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokines to be measured.
-
96-well cell culture plates.
-
CO₂ incubator.
-
Microplate reader.
Methodology:
-
Cell Culture: Culture human monocytes in appropriate medium and conditions. For THP-1 cells, differentiation into a macrophage-like phenotype can be induced by treatment with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Pre-incubate the cells with various concentrations of the test compounds (or vehicle control) for a specified period (e.g., 1-2 hours).
-
Stimulation: Add LPS to the wells to induce an inflammatory response. A typical concentration is 100 ng/mL to 1 µg/mL.
-
Incubation: Incubate the plates for a period sufficient for cytokine production (e.g., 6-24 hours).
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of the target cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control. IC50 values can be determined by plotting the percentage inhibition against the log of the compound concentration.
Western Blot Analysis of NF-κB Pathway Activation
This protocol outlines the general steps for assessing the effect of a compound on the activation of the NF-κB signaling pathway.
Objective: To determine if a test compound inhibits the LPS-induced phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.
Materials:
-
Cells (e.g., RAW 264.7 murine macrophages or human monocytes).
-
LPS.
-
Test compounds.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Nuclear and cytoplasmic extraction kit.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH for whole-cell lysates, Lamin B1 for nuclear extracts).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with the test compound and/or LPS as described in the cytokine release assay protocol. The timing of LPS stimulation is critical for observing phosphorylation events (typically 15-60 minutes).
-
Protein Extraction:
-
For phosphorylation analysis, prepare whole-cell lysates.
-
For nuclear translocation analysis, perform nuclear and cytoplasmic fractionation using a commercial kit.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels and the levels of nuclear proteins to a nuclear loading control. Compare the results from treated cells to the LPS-stimulated control to determine the inhibitory effect of the compound.
Signaling Pathways and Experimental Workflows
Corticosteroid Anti-inflammatory Signaling Pathway
Caption: Corticosteroid mechanism of action.
This compound (Theophylline Component) Anti-inflammatory Signaling Pathway
Caption: Theophylline's anti-inflammatory mechanisms.
Experimental Workflow for In Vitro Anti-inflammatory Assay
References
- 1. Low Dose Theophylline Showed an Inhibitory Effect on the Production of IL-6 and IL-8 in Primary Lung Fibroblast from Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theophylline Represses IL-8 Secretion from Airway Smooth Muscle Cells Independently of Phosphodiesterase Inhibition. Novel Role as a Protein Phosphatase 2A Activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ambroxol inhibits interleukin 1 and tumor necrosis factor production in human mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Ambuphylline as Add-on Therapy: A Comparative Analysis of Randomized Controlled Trials
In the management of obstructive airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD), the role of add-on therapies is crucial for patients who remain symptomatic despite standard treatment. This guide provides a comparative analysis of Ambuphylline, a derivative of aminophylline, based on data from randomized controlled trials (RCTs) evaluating its efficacy and safety as an adjunct to standard care. This compound is a bronchodilator that is FDA-approved to treat reversible airway obstruction due to asthma or other chronic lung diseases.[1]
Comparison with Standard Therapies and Placebo
Standard therapeutic regimens for asthma and COPD typically include inhaled corticosteroids (ICS), long-acting beta2-agonists (LABA), and long-acting muscarinic antagonists (LAMA).[2][3][4][5] this compound and its parent compound, aminophylline, have been investigated as add-on treatments to these standard therapies, particularly in the context of acute exacerbations.
Efficacy in Asthma
In pediatric patients with severe acute asthma, the addition of intravenous aminophylline to a regimen of inhaled salbutamol, ipratropium, and intravenous steroids resulted in a greater improvement in spirometry at six hours and higher oxygen saturation within the first 30 hours compared to placebo. Notably, none of the children in the aminophylline group required intubation and ventilation, whereas five in the placebo group did. A systematic review of studies in children with severe asthma exacerbations found that adding intravenous aminophylline to standard therapy improved lung function within 6 hours of treatment. Specifically, patients receiving aminophylline showed a significantly greater improvement in predicted FEV1 compared to placebo at 6-8 hours, 12-18 hours, and 24 hours.
However, a meta-analysis of nine studies with 466 participants found no significant difference in post-treatment asthma severity scores, hospitalization rates, or length of hospital stay. Similarly, a Cochrane review focusing on adults in an emergency department setting concluded that intravenous aminophylline did not lead to significant additional bronchodilation or a reduction in hospital admissions when added to inhaled beta2-agonists.
Efficacy in Chronic Bronchitis (COPD)
A study involving patients with chronic bronchitis who were already using beta-agonist inhalers compared slow-release aminophylline and slow-release theophylline with a placebo. The results showed no objective or subjective benefit with either of the active treatments. This was true even for the subset of patients who achieved therapeutic plasma theophylline levels.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the cited randomized controlled trials.
Table 1: Efficacy of Add-on Aminophylline in Severe Acute Asthma (Pediatric)
| Outcome Measure | Aminophylline Group | Placebo Group | Significance |
| Improvement in FEV1 (% predicted) at 6-8 hours | 8.37% greater improvement | - | p < 0.05 |
| Improvement in FEV1 (% predicted) at 12-18 hours | 8.15% greater improvement | - | p < 0.05 |
| Improvement in FEV1 (% predicted) at 24 hours | 8.87% greater improvement | - | p < 0.05 |
| Intubation and Ventilation | 0/48 | 5/115 | Statistically significant |
Table 2: Safety of Add-on Aminophylline in Acute Asthma (Pediatric)
| Adverse Event | Aminophylline Group (Risk Ratio) | Placebo Group (Risk Ratio) | Significance |
| Emesis (Vomiting) | 3.52 | 1 | p < 0.001 |
| Nausea | 4.92 | 1 | p < 0.001 |
Experimental Protocols
Study Design for Severe Acute Asthma in Children
A prominent study in this area was a randomized, double-blind, placebo-controlled trial involving 163 children admitted to the hospital with severe acute asthma who were unresponsive to initial treatment with nebulized salbutamol.
-
Inclusion Criteria: Children with severe acute asthma unresponsive to nebulized salbutamol.
-
Intervention: The treatment group received intravenous aminophylline in addition to large doses of inhaled salbutamol, inhaled ipratropium, and intravenous steroids.
-
Control: The placebo group received the same standard therapies plus a placebo infusion.
-
Primary Outcomes: Improvement in spirometry (FEV1), oxygen saturation, and the need for intubation and mechanical ventilation.
Mechanism of Action: Signaling Pathways
This compound, through its conversion to theophylline, exerts its effects via multiple mechanisms of action. The primary pathways include:
-
Phosphodiesterase (PDE) Inhibition: Theophylline non-selectively inhibits PDE isoenzymes III and IV. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in the relaxation of smooth muscles in the lungs and pulmonary vessels.
-
Adenosine Receptor Antagonism: Theophylline blocks adenosine receptors, which can also contribute to bronchodilation.
-
Histone Deacetylase (HDAC) Activation: At lower concentrations, theophylline can activate HDACs. This action is thought to have anti-inflammatory effects and may enhance the activity of corticosteroids.
References
A Comparative Analysis of Ambuphylline and Theophylline on Blood Concentrations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of Ambuphylline and Theophylline, focusing on their resulting blood concentrations. The information presented is supported by experimental data from scientific literature to aid in research and drug development.
Executive Summary
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the typical pharmacokinetic parameters of Theophylline following oral administration of Theophylline and this compound (as Aminophylline). The data presented are representative values synthesized from multiple bioequivalence studies, which conclude that there are no statistically significant differences between the two forms.[1][2][3]
| Pharmacokinetic Parameter | Theophylline | This compound (as Aminophylline) |
| Maximum Plasma Concentration (Cmax) | Varies with dose; generally comparable | Varies with dose; generally comparable |
| Time to Maximum Concentration (Tmax) | ~ 1-2 hours (immediate-release) | ~ 1-2 hours (immediate-release) |
| Area Under the Curve (AUC) | Dose-proportional | Dose-proportional and equivalent to Theophylline |
| Elimination Half-life (t½) | ~ 7-9 hours in adult non-smokers | ~ 7-9 hours in adult non-smokers |
| Bioavailability | High (~100%) | High (~100% for the Theophylline component) |
Experimental Protocols
The determination and comparison of blood concentrations of Theophylline after administration of this compound and Theophylline are typically conducted through a randomized, crossover bioequivalence study. A detailed methodology for such a study is outlined below.
Study Design
A randomized, two-treatment, two-period, crossover study is a standard design. Healthy, non-smoking adult volunteers are recruited. After an overnight fast, subjects are randomly assigned to receive a single oral dose of either Theophylline or an equivalent dose of this compound. Blood samples are collected at predetermined intervals. After a washout period of at least one week, subjects receive the alternate treatment.
Blood Sample Collection
Venous blood samples are typically collected at the following time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, and 48 hours post-administration. The blood is collected in heparinized tubes and centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The concentration of Theophylline in plasma samples is quantified using a validated HPLC method.
-
Instrumentation : A standard HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions :
-
Column : A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A mixture of methanol and water (e.g., in a 60:40 ratio).
-
Flow Rate : Typically around 1.0 mL/min.
-
Detection : UV detection at a wavelength of approximately 272 nm.
-
-
Sample Preparation : Plasma samples are prepared for analysis by protein precipitation, often using a solution like acetonitrile. An internal standard (e.g., 8-chlorotheophylline) is added to the plasma samples before precipitation to ensure accuracy. The mixture is vortexed and then centrifuged. The resulting supernatant is injected into the HPLC system.
-
Quantification : The concentration of Theophylline in the samples is determined by comparing the peak area of Theophylline to that of the internal standard against a standard calibration curve.
Mandatory Visualizations
Experimental Workflow```dot
Caption: Theophylline's dual mechanism of action.
References
- 1. Comparative pharmacokinetics of theophylline and aminophylline in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative pharmacokinetics of theophylline and aminophylline in man - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and relative bioavailability of oral theophylline capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tandem of Ambuphylline and Beta2-Agonists: A Critical Assessment of Therapeutic Synergy
An in-depth comparison for researchers and drug development professionals on the clinical efficacy and mechanistic underpinnings of combining Ambuphylline with beta2-agonists in the management of obstructive airway diseases.
The co-administration of xanthine derivatives, such as this compound, with beta2-adrenergic agonists has been a long-standing therapeutic strategy in respiratory medicine. The foundational hypothesis for this combination therapy lies in their distinct yet complementary mechanisms of action, which are presumed to produce a synergistic effect on bronchodilation. This guide provides a comprehensive analysis of the available evidence, comparing the performance of this combination therapy against beta2-agonist monotherapy and other therapeutic alternatives.
Unraveling the Signaling Pathways: A Synergistic Approach to Bronchodilation
The therapeutic rationale for combining this compound and beta2-agonists is rooted in their convergent effects on intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger in the regulation of smooth muscle tone.
Beta2-agonists, such as salbutamol, bind to beta2-adrenergic receptors on the surface of airway smooth muscle cells. This interaction activates a stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase to increase the intracellular production of cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.
This compound, a derivative of theophylline, exerts its primary effect by inhibiting phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4, within airway smooth muscle cells. These enzymes are responsible for the degradation of cAMP. By inhibiting PDE, this compound prevents the breakdown of cAMP, thereby increasing its intracellular concentration and prolonging its bronchodilatory effects. The combination of a beta2-agonist to enhance cAMP production and this compound to inhibit its degradation is expected to lead to a more significant and sustained increase in intracellular cAMP levels than either agent alone, theoretically resulting in enhanced bronchodilation.
Comparative Efficacy: A Review of the Clinical Data
While the mechanistic synergy between this compound and beta2-agonists is plausible, clinical evidence regarding the therapeutic benefit of this combination has yielded mixed results. A substantial body of research, primarily focusing on the intravenous administration of aminophylline (a closely related xanthine derivative) in acute asthma exacerbations, has questioned the added value of this combination therapy.
Pulmonary Function
Numerous randomized controlled trials and subsequent meta-analyses have compared the efficacy of intravenous aminophylline in addition to inhaled beta2-agonists versus beta2-agonists alone. The primary endpoints in these studies are typically improvements in lung function, as measured by Peak Expiratory Flow (PEF) and Forced Expiratory Volume in one second (FEV1).
| Outcome Measure | Combination Therapy (this compound + Beta2-Agonist) | Beta2-Agonist Monotherapy | Mean Difference (95% CI) | Reference |
| PEF at 12 hours (L/min) | Variable | Variable | 8.30 (-20.69 to 37.29) | [1] |
| FEV1 at 24 hours (L) | Variable | Variable | 0.42 (-0.13 to 0.97) | [2] |
Note: The data presented is from meta-analyses of studies using intravenous aminophylline as a proxy for this compound.
The pooled data from these studies consistently demonstrate that the addition of intravenous aminophylline to standard beta2-agonist therapy does not result in a statistically significant improvement in lung function in adults with acute asthma.[1][3]
Adverse Events
A critical consideration in the assessment of combination therapy is the safety profile. The addition of aminophylline to beta2-agonists has been associated with an increased incidence of adverse effects, without a corresponding improvement in efficacy.
| Adverse Event | Combination Therapy (this compound + Beta2-Agonist) | Beta2-Agonist Monotherapy | Odds Ratio (95% CI) | Reference |
| Palpitations/Arrhythmias | Increased Incidence | Baseline Incidence | 3.02 (1.15 to 7.90) | [1] |
| Vomiting | Increased Incidence | Baseline Incidence | 4.21 (2.20 to 8.07) |
The data clearly indicates a significantly higher risk of palpitations, arrhythmias, and vomiting in patients receiving the combination therapy. This unfavorable risk-benefit ratio has led many clinical guidelines to recommend against the routine use of intravenous aminophylline in the management of acute asthma exacerbations.
Experimental Protocols: A Glimpse into the Methodology
The clinical trials assessing the efficacy of adding aminophylline to beta2-agonists have generally followed a randomized, double-blind, placebo-controlled design.
Key Methodological Components:
-
Patient Population: The majority of studies have enrolled adult patients presenting to the emergency department with acute exacerbations of asthma.
-
Interventions:
-
Treatment Group: Standardized doses of inhaled beta2-agonists (e.g., salbutamol) plus an intravenous loading dose of aminophylline followed by a continuous infusion. A common loading dose is 5-6 mg/kg, followed by an infusion of 0.5-0.9 mg/kg/hour.
-
Control Group: The same regimen of inhaled beta2-agonists plus an intravenous placebo (e.g., normal saline).
-
-
Outcome Measures:
-
Primary: Change in pulmonary function tests (PEF and FEV1) at various time points (e.g., 6, 12, and 24 hours) after initiation of treatment.
-
Secondary: Hospital admission rates, length of hospital stay, and the incidence of adverse effects such as nausea, vomiting, and cardiac arrhythmias.
-
-
Statistical Analysis: Data are typically analyzed using mean differences for continuous outcomes (PEF, FEV1) and odds ratios for dichotomous outcomes (adverse events, hospital admission), with 95% confidence intervals to assess statistical significance.
Conclusion: Re-evaluating the Role of this compound in Combination Therapy
The available evidence, largely derived from studies on intravenous aminophylline in acute asthma, does not support the routine addition of this compound to beta2-agonist therapy. While a clear mechanistic rationale for synergy exists, clinical trials have failed to demonstrate a significant additive bronchodilator effect. Furthermore, the combination is associated with a notable increase in adverse events.
For researchers and drug development professionals, these findings underscore the critical importance of translating preclinical mechanistic promise into demonstrable clinical benefit. Future research could explore the potential utility of this combination in specific patient subpopulations or in the context of chronic obstructive pulmonary disease (COPD), where the inflammatory and bronchoconstrictive pathways may differ. However, based on the current body of evidence, the therapeutic advantage of adding this compound to beta2-agonists for acute asthma remains unsubstantiated. The focus in modern respiratory drug development has largely shifted towards combination therapies with more favorable risk-benefit profiles, such as long-acting beta2-agonists (LABAs) combined with inhaled corticosteroids (ICS).
References
Safety Operating Guide
Navigating the Disposal of Ambuphylline: A Guide for Laboratory Professionals
Researchers and scientists handling Ambuphylline are tasked not only with its effective application in their work but also with its safe and compliant disposal. As a compound of Theophylline and Ethylenediamine, this compound requires careful management at the end of its lifecycle to protect both personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring adherence to safety protocols and regulatory standards.
Hazard Assessment and Regulatory Overview
This compound, also known as Aminophylline, is classified as toxic if swallowed.[1][2][3][4] Safety Data Sheets (SDSs) for the compound consistently highlight this hazard and mandate that it be disposed of at an approved waste disposal plant.[1] Under the Resource Conservation and Recovery Act (RCRA), the responsibility for correctly classifying and disposing of chemical waste falls to the waste generator.
This compound is not explicitly found on the P-list (acutely hazardous) or U-list (toxic) of hazardous wastes maintained by the U.S. Environmental Protection Agency (EPA). Therefore, it is not considered a "listed" hazardous waste. However, a chemical waste can still be classified as hazardous if it exhibits one or more of the following characteristics:
-
Ignitability: The ability to catch fire easily.
-
Corrosivity: The ability to corrode metal.
-
Reactivity: The tendency to be unstable or explode.
-
Toxicity: The ability to be harmful or fatal when ingested or absorbed.
Given that this compound is designated as "toxic if swallowed," it is crucial for waste generators to determine if it meets the criteria for characteristic toxicity. This is typically determined through a method called the Toxicity Characteristic Leaching Procedure (TCLP). If the concentration of toxic constituents in the leachate exceeds EPA-defined limits, the waste is considered hazardous.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound waste, guiding the user through the process of waste characterization and subsequent disposal actions.
Step 1: Waste Characterization
Before disposal, laboratory personnel must determine if the this compound waste is hazardous.
-
Consult the Safety Data Sheet (SDS): Review the SDS for specific information on toxicity and other hazards. The SDS for this compound will indicate its oral toxicity.
-
Evaluate for Hazardous Characteristics:
-
Toxicity: Based on the known toxicity of this compound, it is prudent to manage it as a hazardous waste unless analytical testing (such as TCLP) confirms it is not.
-
Other Characteristics: Assess if the waste exhibits any ignitability, corrosivity, or reactivity. For pure this compound, these are not its primary hazards.
-
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid chemical reactions and to ensure proper disposal classification.
Step 2: On-Site Waste Management and Storage
Proper handling and storage of this compound waste are critical to maintaining a safe laboratory environment.
-
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical properties of this compound.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the name of the chemical (this compound), and a clear description of its hazards (e.g., "Toxic").
-
Storage: Store the sealed container in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.
Step 3: Disposal Procedures
The final disposal method depends on the hazardous waste determination made in Step 1.
If the waste is determined to be RCRA Hazardous:
-
Engage a Licensed Hazardous Waste Contractor: The disposal of hazardous waste must be handled by a certified and licensed hazardous waste disposal company.
-
Packaging for Transport: Follow the contractor's instructions for packaging the waste for shipment. This may include specific container requirements and labeling in accordance with Department of Transportation (DOT) regulations. The UN number for toxic solids, organic, n.o.s. (which may apply to this compound) is UN2811.
-
Manifesting: A hazardous waste manifest, a legal document that tracks the waste from generation to its final destination, must be completed.
-
Incineration: High-temperature incineration at a permitted facility is the preferred method for the destruction of many pharmaceutical hazardous wastes.
If the waste is definitively determined to be Non-Hazardous:
While it is recommended to manage this compound as hazardous waste due to its toxicity, if a thorough characterization (including TCLP testing) demonstrates it is not, the following general guidelines for non-hazardous pharmaceutical waste may be followed, in compliance with local regulations:
-
Do Not Dispose Down the Drain: Never dispose of this compound down the sink or toilet.
-
Landfill Disposal (as a last resort): If permitted by local regulations for non-hazardous pharmaceuticals, the following steps should be taken:
-
Remove the this compound from its original container.
-
Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter. This makes the drug less appealing to children and pets and unrecognizable to anyone who might go through the trash.
-
Place the mixture in a sealed container, such as a sealable plastic bag.
-
Dispose of the sealed container in the household trash.
-
-
Drug Take-Back Programs: The most secure and environmentally sound option for the disposal of non-hazardous pharmaceuticals is to use a drug take-back program.
Quantitative Data Summary
For laboratories generating hazardous waste, understanding the quantity limits is crucial for maintaining regulatory compliance. The EPA categorizes hazardous waste generators based on the amount of waste produced per calendar month.
| Generator Category | Monthly Hazardous Waste Generation |
| Very Small Quantity Generator (VSQG) | ≤ 1 kg of acute hazardous waste and ≤ 100 kg of non-acute hazardous waste |
| Small Quantity Generator (SQG) | > 100 kg and < 1,000 kg of non-acute hazardous waste |
| Large Quantity Generator (LQG) | ≥ 1,000 kg of non-acute hazardous waste or > 1 kg of acute hazardous waste |
Data sourced from EPA regulations.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures for this compound, the following diagrams illustrate the decision-making process and the recommended disposal pathway.
Caption: this compound Disposal Decision Workflow.
Caption: RCRA Hazardous Waste Management Pathway.
References
Essential Safety and Operational Guide for Handling Ambuphylline
This guide provides comprehensive safety and logistical information for the handling and disposal of Ambuphylline in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. This compound is a combination of theophylline and aminophylline and should be handled with care, adhering to all institutional and regulatory guidelines.[1]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound in any form. The required PPE is summarized in the table below.
| Body Part | Required PPE | Standard/Specification | Purpose |
| Hands | Double-gloving with chemical-resistant gloves (e.g., Nitrile)[2][3] | ASTM F739 / EN374 | To prevent skin contact and absorption. Change gloves regularly or immediately if contaminated.[2][4] |
| Body | Disposable, low-permeability fabric lab coat with a solid front and long sleeves with tight-fitting cuffs | EN ISO 27065 | To protect skin and personal clothing from accidental spills. |
| Eyes | Chemical safety goggles with side shields or a face shield | ANSI Z87.1 / EN166 | To protect eyes from splashes and airborne particles. |
| Respiratory | Work should be conducted in a certified chemical fume hood to minimize inhalation. | NIOSH-approved respirator with an appropriate cartridge if a fume hood is not available. | To prevent inhalation of airborne powder or aerosols. |
Occupational Exposure Limits
Quantitative exposure limits help in assessing and controlling workplace exposure. The following data is available for a key component of this compound.
| Substance | Occupational Exposure Limit (OEL) | Source |
| Aminophylline Dihydrate | 800 µg/m³ (8-hour Time-Weighted Average) | Pfizer OEL |
Operational Plan: Handling and Experimental Procedures
All work with this compound must be conducted in a designated area, preferably within a chemical fume hood, to minimize exposure.
General Handling Protocol:
-
Preparation : Before handling, ensure the chemical fume hood is functioning correctly. Have all necessary equipment, including a chemical spill kit, readily accessible.
-
Weighing : Weigh solid this compound in a tared, sealed container within the fume hood to contain any dust.
-
Dissolving : Add solvent to the solid within the fume hood. Keep the container capped or sealed during agitation.
-
Hand-washing : Always wash hands thoroughly before putting on gloves and after they are removed.
Experimental Protocol: Radioligand Binding Assay
This protocol is a representative example of an experiment involving a xanthine derivative and outlines the necessary steps for its execution.
Materials:
-
This compound
-
Cell membranes expressing target receptors
-
Radioligand (e.g., a radiolabeled adenosine receptor antagonist)
-
Assay buffer
-
Non-specific binding control
-
96-well filter plates
-
Vacuum manifold
-
Scintillation counter
Methodology:
-
Reagent Preparation : Prepare serial dilutions of this compound in the assay buffer. Also, prepare working solutions of the radioligand and the non-specific binding control.
-
Assay Setup : In a 96-well plate, add the cell membranes, the radioligand, and either the assay buffer (for total binding), the non-specific binding control, or a specific concentration of this compound.
-
Incubation : Incubate the plates at room temperature for a designated time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Termination : Terminate the assay by rapid filtration through the 96-well filter plates using a vacuum manifold.
-
Washing : Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification : Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis : Analyze the data to determine the binding affinity and potency of this compound.
Emergency Procedures
Immediate and appropriate response to exposure is critical.
-
Inhalation : Move the individual to fresh air immediately. Seek medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Call a physician or poison control center immediately. If the person is conscious, rinse their mouth and provide water to drink.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all local, state, and federal regulations for chemical waste.
-
Waste Identification : Treat all this compound waste, including unused compound, contaminated labware (e.g., pipette tips, vials), and solutions as hazardous waste.
-
Segregation : Do not mix this compound waste with other incompatible chemical waste streams.
-
Containerization : Collect waste in a designated, compatible, and clearly labeled hazardous waste container.
-
Spills : In the event of a spill, wear appropriate PPE. Contain the spill with an absorbent material and collect it into a sealed container for disposal as chemical waste.
-
Final Disposal : Arrange for the collection of the hazardous waste by a licensed environmental management company.
Visualizations
The following diagrams illustrate key workflows and mechanisms relevant to handling and understanding this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
